7-methoxy-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBANHQTMCETBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439880 | |
| Record name | 7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133841-05-1 | |
| Record name | 7-Methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133841-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methoxy-1H-indazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 7-methoxy-1H-indazole: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-methoxy-1H-indazole is a heterocyclic aromatic organic compound that has garnered significant interest in medicinal chemistry, primarily due to its role as an inhibitor of neuronal nitric oxide synthase (nNOS). This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and its interaction with the neuronal nitric oxide synthase signaling pathway. Detailed experimental protocols and spectroscopic data are presented to facilitate further research and development.
Chemical Properties and Structure
This compound is a solid, brown compound at room temperature. Its core structure consists of a fused benzene and pyrazole ring, with a methoxy group substituted at the 7-position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C8H8N2O | |
| Molecular Weight | 148.16 g/mol | |
| Melting Point | 91-92 °C | |
| Boiling Point (Predicted) | 312.5 ± 15.0 °C | |
| Density (Predicted) | 1.244 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.33 ± 0.40 | |
| Appearance | Brown solid | |
| Storage Temperature | Room Temperature, Sealed in dry |
Structural Information
The structural identifiers for this compound are provided in Table 2. These are essential for unambiguous identification in chemical databases and computational modeling.
| Identifier | Value |
| SMILES | COc1cccc2c1[nH]nc2 |
| InChI | InChI=1S/C8H8N2O/c1-11-7-4-2-3-5-6(7)8-9-10-5/h2-5,10H,1H3 |
Synthesis of this compound
A general and effective method for the synthesis of this compound proceeds from N-(2-methoxy-6-methylphenyl)acetamide. The workflow for this synthesis is depicted below.
A Technical Guide to 7-methoxy-1H-indazole (CAS: 133841-05-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. It details the compound's physicochemical properties, a robust synthesis protocol, spectroscopic characterization, and known biological activities. Furthermore, it explores the broader therapeutic potential of the indazole scaffold and provides representative experimental protocols for assessing biological activity.
Chemical and Physical Properties
This compound is a brown solid at room temperature.[1] Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methoxy group substitution at the 7-position. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 133841-05-1 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Melting Point | 91-92 °C | [1] |
| Boiling Point | 312.5 ± 15.0 °C (Predicted) | [1] |
| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.33 ± 0.40 (Predicted) | [1] |
| Appearance | Brown Solid | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved from N-(2-methoxy-6-methylphenyl)acetamide, yielding the final product after cyclization and purification.[1]
-
Reaction Setup : To a solution of N-(2-methoxy-6-methylphenyl)acetamide (9.28 g, 51.8 mmol) in ethyl acetate (100 mL), sequentially add acetic anhydride (14.7 mL, 156 mmol), tetrabutylammonium bromide (0.84 g, 2.61 mmol), potassium acetate (10.16 g, 104 mmol), and isoamyl nitrite (9.1 mL, 67.7 mmol).
-
Reflux : Heat the reaction mixture to reflux and maintain for 9 hours.
-
Solvent Removal : After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Hydrolysis : Add 6 N aqueous sodium hydroxide solution (100 mL) to the residue and stir for 1 hour at room temperature.
-
Neutralization and Extraction : Adjust the pH of the mixture to 7-8 with 3 N hydrochloric acid. Extract the aqueous layer with chloroform.
-
Drying and Concentration : Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of n-hexane/ethyl acetate (from 3/1 to 1/1), to afford this compound as a pure compound (3.95 g, 51% yield).
The primary spectroscopic data available for the characterization of this compound is ¹H-NMR.
| ¹H-NMR (DMSO-d₆) | |
| Chemical Shift (δ) | Description |
| 13.27 ppm | brs, 1H (NH) |
| 8.01 ppm | d, J = 1.5 Hz, 1H (Ar-H) |
| 7.30 ppm | d, J = 8.0 Hz, 1H (Ar-H) |
| 7.02 ppm | dd, J = 8.0, 7.5 Hz, 1H (Ar-H) |
| 6.82 ppm | d, J = 7.5 Hz, 1H (Ar-H) |
| 3.94 ppm | s, 3H (OCH₃) |
| Reference:[1] |
Biological Activity and Mechanism of Action
This compound is identified as an inhibitor of neuronal nitric oxide synthase (nNOS).[1][4][5] Nitric oxide (NO) is a critical biological messenger in processes like neurotransmission, but its overproduction is implicated in various neurodegenerative diseases and ischemic events.[4] As an nNOS inhibitor, this compound shows therapeutic potential and serves as a valuable pharmacological tool.[5] Its activity demonstrates that a nitro group, present in other potent indazole-based nNOS inhibitors like 7-nitroindazole, is not essential for inhibitory action.[5][6][7][8]
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[9][10][11][12][13] This is due to its versatile structure which is present in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties.[9][11][12] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its clinical significance.[9][14]
Given the prevalence of indazole derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could target various kinase signaling pathways. One such critical pathway in oncology is mediated by p21-activated kinase 1 (PAK1).[15][16][17][18][19] PAK1 is a downstream effector of Rho GTPases (Rac1/Cdc42) and is involved in cell survival, proliferation, and motility.[15][16][17] While direct inhibition of PAK1 by this compound has not been reported, structurally related indazole compounds are known to target this kinase.[14] The diagram below illustrates the PAK1 signaling pathway and the potential point of inhibition.
Representative Experimental Protocol for Biological Assays
To evaluate the potential of indazole derivatives like this compound as kinase inhibitors, a robust in vitro assay is essential. The following protocol is a representative example for assessing kinase inhibition, adaptable for various kinases.[20][21]
This protocol is based on an assay that measures the amount of ADP produced during a kinase reaction, where the resulting luminescent signal is proportional to kinase activity.[21]
-
Compound Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series of the compound in the appropriate kinase assay buffer to achieve final desired concentrations for IC₅₀ determination.
-
Reaction Setup : In a 384-well or 96-well white plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction : Add the kinase and its specific substrate to the wells. Initiate the reaction by adding an ATP solution (typically at its Km concentration for the kinase). Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation : Terminate the kinase reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes.
-
Detection : Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescence signal using a microplate reader.
-
Data Analysis : Normalize the data to controls. Calculate the percentage of inhibition for each compound concentration and plot the results to determine the IC₅₀ value.
Applications in Research and Drug Development
This compound holds promise in two primary areas:
-
Neuroscience Research : As a documented inhibitor of nNOS, it is a valuable tool for studying the role of nitric oxide in the central nervous system, particularly in the context of neurotoxicity and ischemic brain damage.[4][5]
-
Medicinal Chemistry Scaffold : Its structure serves as a versatile starting point or building block for the synthesis of more complex molecules.[22] The indazole core is a proven pharmacophore, and modifications to the this compound structure could lead to the discovery of novel therapeutic agents targeting a range of diseases, from cancer to inflammatory conditions.[9][11][23]
Conclusion
This compound (CAS 133841-05-1) is a well-characterized compound with a straightforward synthesis. Its established role as a neuronal nitric oxide synthase inhibitor makes it relevant for neuropharmacological research. Moreover, as a member of the privileged indazole family, it represents a valuable scaffold for the development of new chemical entities, particularly in the area of kinase inhibition for oncology. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising molecule.
References
- 1. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. PAK1 | Cancer Genetics Web [cancerindex.org]
- 19. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Buy this compound-6-carbonitrile [smolecule.com]
- 23. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and Synthesis of 7-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of 7-methoxy-1H-indazole, a notable inhibitor of neuronal nitric oxide synthase (nNOS). The document details a robust synthetic protocol, including experimental procedures and quantitative data. It is designed to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and drug development, offering a thorough understanding of the synthesis and properties of this significant heterocyclic compound.
Introduction and Discovery
This compound, also referred to as 7-MI, was identified and synthesized as part of pharmacological studies into novel inhibitors of neuronal nitric oxide synthase (nNOS)[1][2]. Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making the development of selective inhibitors a key therapeutic strategy. The discovery of this compound demonstrated that an electron-donating methoxy group at the 7-position of the indazole ring could confer potent inhibitory activity against nNOS[1]. This finding was significant as it showed that a nitro group, present in earlier inhibitors like 7-nitroindazole (7-NI), was not essential for activity[3]. The methoxy group provides a different electronic and steric profile, opening new avenues for structure-activity relationship (SAR) studies in the design of nNOS inhibitors.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is most effectively achieved through a multi-step process commencing from 2-methyl-6-nitroanisole. The overall synthetic workflow involves the reduction of the nitro group, acetylation of the resulting amine, and a subsequent Jacobson-style ring closure to form the indazole core.
Step 1: Synthesis of 2-Methyl-3-methoxyaniline
The initial step involves the reduction of the nitro group of 2-methyl-6-nitroanisole to an amine. A standard method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitroanisole in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 2-methyl-3-methoxyaniline, which can be used in the next step without further purification or purified by distillation if necessary.
Step 2: Synthesis of N-(2-methoxy-6-methylphenyl)acetamide
The resulting aniline is then acetylated to form the corresponding acetamide, which is the direct precursor for the indazole ring formation.
Experimental Protocol:
-
Dissolve 2-methyl-3-methoxyaniline in glacial acetic acid.
-
Add acetic anhydride to the solution. The reaction is typically exothermic.
-
Stir the mixture at room temperature or with gentle heating until the acetylation is complete, as monitored by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid N-(2-methoxy-6-methylphenyl)acetamide by filtration, wash with water, and dry.
Step 3: Synthesis of this compound
This final step utilizes a Jacobson-style reaction involving nitrosation and cyclization, followed by deacetylation.
Experimental Protocol: [3]
-
To a solution of N-(2-methoxy-6-methylphenyl)acetamide (9.28 g, 51.8 mmol) in ethyl acetate (100 mL), sequentially add acetic anhydride (14.7 mL, 156 mmol), tetrabutylammonium bromide (0.84 g, 2.61 mmol), potassium acetate (10.16 g, 104 mmol), and isoamyl nitrite (9.1 mL, 67.7 mmol).
-
Heat the reaction mixture to reflux for 9 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
To the residue, add 6 N aqueous sodium hydroxide solution (100 mL) and stir for 1 hour at room temperature to facilitate hydrolysis of the N-acetyl group.
-
Adjust the pH of the mixture to 7-8 with 3 N hydrochloric acid and extract the product with chloroform.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a solvent gradient of n-hexane/ethyl acetate (from 3:1 to 1:1) to afford this compound.
Quantitative and Spectroscopic Data
The following tables summarize the key quantitative and spectroscopic data for the synthesis and characterization of this compound.
Table 1: Synthesis Data
| Parameter | Value | Reference |
| Starting Material | N-(2-methoxy-6-methylphenyl)acetamide | [3] |
| Product | This compound | [3] |
| Yield | 51% | [3] |
| Melting Point | 91-92 °C | [3] |
| Appearance | Brown solid | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H-NMR (DMSO-d6) | δ: 3.94 (3H, s), 6.82 (1H, d, J = 7.5 Hz), 7.02 (1H, dd, J = 8.0, 7.5 Hz), 7.30 (1H, d, J = 8.0 Hz), 8.01 (1H, d, J = 1.5 Hz), 13.27 (brs, 1H) | [3] |
| Boiling Point | 312.5±15.0 °C (Predicted) | [3] |
| Density | 1.244±0.06 g/cm³ (Predicted) | [3] |
| pKa | 13.33±0.40 (Predicted) | [3] |
Biological Activity: Inhibition of Neuronal Nitric Oxide Synthase
The primary biological significance of this compound lies in its ability to inhibit neuronal nitric oxide synthase (nNOS). It is the most active compound in a series of methoxyindazoles studied for this purpose[3]. Modeling studies suggest that bulky substituents at the 7-position can create steric hindrance that affects the interaction with the nNOS active site[1]. The inhibitory action of this compound on nNOS makes it a valuable lead compound in the development of therapeutic agents for neurological conditions associated with nitric oxide overproduction.
Conclusion
This technical guide has detailed the discovery and a reliable synthetic route for this compound. The provided experimental protocols and quantitative data offer a solid foundation for its preparation and study. As a potent inhibitor of nNOS, this compound continues to be a compound of significant interest for researchers in medicinal chemistry and pharmacology. The information compiled herein serves as a practical resource to facilitate further investigation and development of indazole-based therapeutics.
References
The Diverse Biological Activities of 7-Methoxy-1H-Indazole and its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a methoxy group at the 7th position of the 1H-indazole ring system can significantly influence the molecule's physicochemical properties and biological targets. This technical guide provides an in-depth overview of the reported biological activities of 7-methoxy-1H-indazole and its derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neurological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate further research and drug development efforts in this promising area.
Anticancer Activity
Derivatives of this compound have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Indazole-pyrimidine based | VEGFR-2 | 0.0345 | [1] |
| 2 | 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole | GSK-3β | 0.35 | [1] |
| 3 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 | 0.0691 | [1] |
| 4 | Indazole-3-amine | K562 (Chronic Myeloid Leukemia) | 5.15 | [2] |
| 5 | Indazole-3-amine | Hep-G2 (Hepatoma) | 3.32 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of indazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
This compound derivatives
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.625 to 10 µM) and incubated for another 48 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Anticancer Signaling Pathways
Several indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[1] For instance, some derivatives have been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase 3 (GSK-3).[1] The binding of these inhibitors to the ATP-binding site of the kinase prevents phosphorylation of downstream substrates, thereby disrupting signaling pathways that promote cell proliferation and survival.
References
The Pharmacological Profile and Therapeutic Potential of 7-Methoxy-1H-indazole: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological properties and potential therapeutic applications of 7-methoxy-1H-indazole, a notable inhibitor of neuronal nitric oxide synthase (nNOS). This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed examination of the compound's mechanism of action, quantitative pharmacological data, and relevant experimental methodologies.
Introduction
This compound is a heterocyclic small molecule belonging to the indazole class of compounds. It has garnered significant scientific interest due to its selective inhibitory activity against neuronal nitric oxide synthase (nNOS), an enzyme implicated in a variety of physiological and pathological processes. The overproduction of nitric oxide (NO) by nNOS is associated with neurodegenerative diseases, pain, and inflammation, making selective nNOS inhibitors like this compound promising candidates for therapeutic intervention. This guide synthesizes the current knowledge on this compound, presenting its pharmacological profile, outlining its potential therapeutic uses, and providing detailed experimental protocols for its synthesis and biological evaluation.
Pharmacological Profile
This compound functions as a competitive inhibitor of neuronal nitric oxide synthase. Its primary mechanism of action involves binding to the active site of the nNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.
Quantitative Pharmacological Data
The inhibitory potency of this compound against different nitric oxide synthase isoforms has been quantified, demonstrating a preferential inhibition of nNOS. The following table summarizes the key pharmacological parameters.
| Compound | Target | IC50 (µM) | Percent Inhibition |
| This compound | nNOS | 1.5[1] | 80.0%[1] |
| iNOS | 5.5[1] | ~70% (estimated)[1] | |
| eNOS | Not Reported | Not Reported |
nNOS: neuronal Nitric Oxide Synthase; iNOS: inducible Nitric Oxide Synthase; eNOS: endothelial Nitric Oxide Synthase; IC50: half-maximal inhibitory concentration.
Potential Therapeutic Uses
The selective inhibition of nNOS by this compound suggests its potential utility in a range of therapeutic areas where excessive NO production by this isoform plays a pathogenic role.
-
Neurodegenerative Diseases: Overactivation of nNOS is a key factor in the excitotoxic cascade leading to neuronal damage in conditions such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). By mitigating NO-mediated neurotoxicity, this compound could offer a neuroprotective strategy.
-
Neuropathic Pain: nNOS is involved in the sensitization of central and peripheral neurons that contributes to the development and maintenance of chronic pain states. Inhibition of nNOS may therefore provide an analgesic effect in neuropathic pain conditions.
-
Inflammatory Disorders: While iNOS is the primary isoform associated with inflammation, nNOS also contributes to inflammatory processes, particularly in the central nervous system. The inhibitory action of this compound on nNOS could be beneficial in neuroinflammatory conditions.
-
Migraine: Nitric oxide is a known trigger of migraine headaches. Selective inhibition of nNOS may represent a novel therapeutic approach for the acute treatment and prophylaxis of migraine.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound starts from 2-methoxy-6-nitrotoluene, involving a series of established chemical transformations.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol:
-
Step 1: Reductive Cyclization: 2-Methoxy-6-nitrotoluene is subjected to a reductive cyclization reaction. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or chemical reducing agents (e.g., SnCl2/HCl). This step aims to reduce the nitro group to an amine, which then intramolecularly attacks a suitable position on the aromatic ring to form the indazole core.
-
Step 2: Aromatization: The resulting dihydroindazole intermediate is then aromatized to yield this compound. This can often be achieved by air oxidation or by using a mild oxidizing agent.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to afford pure this compound.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
The inhibitory activity of this compound on nNOS can be determined using a colorimetric method known as the Griess assay. This assay measures the amount of nitrite, a stable and quantifiable breakdown product of nitric oxide.
Experimental Workflow for nNOS Inhibition Assay
Caption: Workflow for the nNOS inhibition assay using the Griess method.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant nNOS enzyme, L-arginine (substrate), NADPH, calmodulin, and calcium chloride in a suitable buffer (e.g., HEPES buffer, pH 7.4). Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series. Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Enzyme Reaction: In a 96-well plate, add the nNOS enzyme, L-arginine, NADPH, calmodulin, and calcium chloride to each well. Add varying concentrations of this compound to the test wells and an equivalent volume of solvent to the control wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a suitable reagent, such as a zinc sulfate solution, to precipitate the enzyme.
-
Nitrite Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new 96-well plate. Add the Griess reagent to each well and incubate at room temperature for 10-15 minutes, protected from light. A pink to magenta color will develop in the presence of nitrite.
-
Data Acquisition and Analysis: Measure the absorbance of each well at 540 nm using a microplate reader. Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced in each sample from the standard curve. Determine the percentage of nNOS inhibition for each concentration of this compound and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Signaling Pathway
This compound exerts its effects by inhibiting the neuronal nitric oxide synthase (nNOS) signaling pathway.
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
Caption: The inhibitory effect of this compound on the nNOS signaling pathway.
Conclusion
This compound is a potent and selective inhibitor of neuronal nitric oxide synthase with a clear potential for development as a therapeutic agent for a variety of neurological and inflammatory disorders. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising compound. Its favorable pharmacological profile warrants continued investigation into its efficacy and safety in preclinical and clinical settings.
References
Spectroscopic Profile of 7-methoxy-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-methoxy-1H-indazole. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of reported experimental data and predicted spectroscopic values derived from spectral data of structurally related compounds and established principles of spectroscopic theory. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.27 | br s | - | N-H |
| 8.01 | d | 1.5 | H-3 |
| 7.30 | d | 8.0 | H-4 |
| 7.02 | dd | 8.0, 7.5 | H-5 |
| 6.82 | d | 7.5 | H-6 |
| 3.94 | s | - | OCH3 |
| Solvent: DMSO-d6 |
Table 2: Predicted 13C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-7 |
| ~141 | C-7a |
| ~134 | C-3 |
| ~128 | C-5 |
| ~121 | C-3a |
| ~115 | C-4 |
| ~105 | C-6 |
| ~55 | OCH3 |
| Solvent: DMSO-d6. Predicted values are based on the analysis of 7-substituted indazole derivatives and general substituent effects. |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3300-3000 | Broad | N-H stretching |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching (CH3) |
| ~1620 | Medium | C=C aromatic ring stretching |
| ~1580 | Medium | C=C aromatic ring stretching |
| ~1480 | Strong | C-O-C asymmetric stretching |
| ~1250 | Strong | C-O-C symmetric stretching |
| ~1100 | Medium | C-N stretching |
| ~800-700 | Strong | Aromatic C-H out-of-plane bending |
| Predicted values are based on the typical absorption frequencies of functional groups present in the molecule. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Predicted Identity |
| 148 | [M]+• (Molecular Ion) |
| 133 | [M - CH3]+ |
| 105 | [M - CH3 - CO]+ or [M - HNCO]+ |
| 78 | [C6H4N]+ |
| Prediction is based on common fragmentation patterns of methoxy-substituted N-heterocyclic compounds under electron ionization (EI). |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. 1H NMR chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm. 13C NMR chemical shifts are referenced to the solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of solid this compound is placed directly onto the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm-1. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
A Technical Guide to the Annular Tautomerism of 7-Methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their pharmacological efficacy is intimately linked to their molecular structure, particularly the phenomenon of annular tautomerism. This guide provides an in-depth technical analysis of the tautomeric equilibrium of 7-methoxy-1H-indazole, a substituted indazole of significant interest. We will explore the structural nuances of the primary 1H- and 2H-tautomers, detail rigorous experimental and computational methodologies for their characterization, and discuss the profound implications of this tautomerism on drug design and development. This document serves as a comprehensive resource, synthesizing theoretical principles with practical, field-proven protocols to empower researchers in their structural elucidation and drug discovery endeavors.
Introduction: The Significance of Tautomerism in Indazole Scaffolds
The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in drug discovery, present in a wide array of pharmacologically active compounds.[1] Indazoles typically exist as two primary annular tautomers: the 1H-indazole and the 2H-indazole.[1] Generally, the 1H-tautomer, featuring a benzenoid structure, is thermodynamically more stable and thus predominates over the quinonoid 2H form.[1][2][3][4] This stability difference is often attributed to the greater aromaticity of the 1H form.[4]
The specific tautomeric form of a molecule is not a trivial detail; it governs a host of physicochemical properties critical for drug development, including:
-
Receptor Binding: The geometry and hydrogen bonding capabilities of a molecule, dictated by its tautomeric state, determine its affinity and selectivity for a biological target.
-
Pharmacokinetics (ADME): Properties like solubility, membrane permeability, and metabolic stability are all influenced by the dominant tautomeric form.
-
Intellectual Property: The novelty and patentability of a new chemical entity can depend on the precise characterization and understanding of its isomeric and tautomeric forms.
For this compound, the electron-donating methoxy group at the 7-position introduces electronic effects that can influence the delicate balance of the tautomeric equilibrium. A thorough understanding and ability to quantify this equilibrium are therefore paramount for any research or development program involving this scaffold.
The Tautomeric Landscape of 7-Methoxy-indazole
The principal equilibrium for 7-methoxy-indazole involves the migration of a proton between the N1 and N2 atoms of the pyrazole ring.
-
1H-7-methoxy-indazole: The proton resides on the N1 nitrogen. This form maintains a benzenoid character in the fused benzene ring.
-
2H-7-methoxy-indazole: The proton is located on the N2 nitrogen. This arrangement results in a quinonoid-like structure for the carbocyclic ring.
The relative stability and population of these two forms can be influenced by various factors, including the solvent, temperature, and pH.
Caption: Tautomeric equilibrium between 1H- and 2H-7-methoxy-indazole.
Methodologies for Tautomeric Analysis: A Multi-pronged Approach
To ensure scientific rigor, a combination of orthogonal analytical techniques should be employed. The convergence of data from spectroscopic and computational methods provides a self-validating system for characterizing the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for elucidating molecular structure and dynamics in solution. It is particularly adept at distinguishing between tautomers by analyzing chemical shifts and coupling constants.[5][6]
Expert Insight: The chemical environment of every proton and carbon atom differs between the 1H and 2H tautomers, leading to distinct NMR spectra. For instance, the chemical shift of the C3 proton is a key indicator; it is typically more deshielded (appears at a higher ppm value) in 2H-indazoles compared to their 1H counterparts.[3] Furthermore, the presence of a broad, exchangeable N-H proton signal is characteristic of 1H-indazoles.[3]
Objective: To slow the rate of proton exchange between tautomers, allowing for the potential resolution of distinct signals for each species and the calculation of the equilibrium constant (K_T).
Methodology:
-
Sample Preparation: Prepare a solution of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Toluene-d₈) in a high-quality (e.g., Wilmad Class A) NMR tube.[7] The choice of solvent is critical, as it can influence the tautomeric equilibrium.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C / 298 K).[7]
-
Temperature Reduction: Gradually decrease the spectrometer's probe temperature in increments of 10-20°C.[8][9] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[9][10]
-
Low-Temperature Acquisition: Continue decreasing the temperature until distinct sets of signals for the two tautomers are observed or until the solvent's freezing point is approached.[11] Common low-temperature targets are between -40°C and -80°C.[7][8]
-
Data Analysis: At a temperature where the exchange is slow, integrate the corresponding, well-resolved signals for the 1H and 2H tautomers. The ratio of the integrals directly corresponds to the ratio of the tautomers.
-
Equilibrium Constant (K_T): Calculate K_T using the formula: K_T = [2H-tautomer] / [1H-tautomer].
UV-Visible Spectroscopy
The difference in the electronic systems (benzenoid vs. quinonoid) of the 1H and 2H tautomers results in distinct UV-Vis absorption spectra.[12] This technique is particularly useful for studying how the equilibrium shifts in response to solvent polarity and hydrogen bonding capacity.[12]
Expert Insight: The two tautomers will exhibit different maximum absorption wavelengths (λ_max).[12] By running spectra in a variety of solvents, one can observe solvatochromic shifts (shifts in λ_max dependent on the solvent). Solvents capable of hydrogen bonding may preferentially stabilize one tautomer, leading to a significant shift in the equilibrium that is readily observable in the UV-Vis spectrum.[12]
Objective: To qualitatively and quantitatively assess the tautomeric equilibrium in different solvent environments.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a non-polar, aprotic solvent (e.g., Dioxane).
-
Solvent Series: Prepare a series of dilute solutions by adding an aliquot of the stock solution to a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Ethanol, Water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the spectra. A significant change in the shape of the spectrum or a shift in λ_max between solvents indicates a shift in the tautomeric equilibrium.[13] The presence of an isosbestic point suggests a clean equilibrium between two species.
Computational Chemistry (DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful in silico method to predict the relative stabilities of tautomers.[14][15] These studies can corroborate experimental findings and offer insights into the intrinsic energetic preferences of the molecule.[16]
Expert Insight: By calculating the total electronic energy (with zero-point energy correction) of the optimized geometries of both the 1H and 2H tautomers, one can determine which is thermodynamically more stable in the gas phase.[2][17] More advanced models can also incorporate solvent effects using methods like the Polarizable Continuum Model (PCM) to predict stability in solution.[13][18]
Objective: To calculate the relative Gibbs free energy (ΔG) between the 1H and 2H tautomers.
Methodology:
-
Structure Generation: Build the 3D structures of both 1H- and 2H-7-methoxy-indazole.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**).[16]
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).
-
Energy Calculation: Extract the Gibbs free energy (G) for each tautomer.
-
Relative Energy (ΔG): Calculate the energy difference: ΔG = G(2H-tautomer) - G(1H-tautomer). A positive ΔG indicates that the 1H-tautomer is more stable.
Data Synthesis and Expected Results
The following tables summarize the kind of quantitative data that can be obtained from the described methodologies.
Table 1: Predicted Relative Energies of Tautomers (DFT)
| Tautomer | Level of Theory | Phase | ΔE (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|---|
| 1H-Indazole (Parent) | MP2/6-31G* | Gas | 0.0 (Reference) | 0.0 (Reference) |
| 2H-Indazole (Parent) | MP2/6-31G* | Gas | +3.6 | +4.1[4] |
| 1H-7-Methoxy-indazole | B3LYP/6-31G** | Gas | Predicted | Predicted |
| 2H-7-Methoxy-indazole | B3LYP/6-31G** | Gas | Predicted | Predicted |
Table 2: Tautomeric Ratio (K_T) from VT-NMR
| Solvent | Temperature (°C) | K_T = [2H]/[1H] | Predominant Tautomer |
|---|---|---|---|
| DMSO-d₆ | -60 | Experimental Result | Determined |
| Methanol-d₄ | -80 | Experimental Result | Determined |
| Toluene-d₈ | -80 | Experimental Result | Determined |
Caption: Integrated workflow for the comprehensive analysis of tautomerism.
Implications for Drug Development
The definitive characterization of the dominant tautomer of this compound is crucial for rational drug design. The position of the N-H proton directly impacts the molecule's hydrogen bond donor/acceptor pattern, which is a primary determinant of protein-ligand interactions. For example, if the 1H-tautomer predominates, the N-H group at the 1-position is a hydrogen bond donor, while the N2 atom is an acceptor. In the 2H-tautomer, this pattern is reversed. This seemingly small change can dramatically alter the binding mode and affinity of the compound for its target, ultimately affecting its biological activity. An incorrect assumption about the tautomeric state can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts, wasting valuable resources.
Conclusion
The annular tautomerism of this compound is a complex equilibrium that demands a rigorous, multi-faceted analytical approach. By systematically applying a combination of high-resolution VT-NMR, solvent-dependent UV-Vis spectroscopy, and corroborative DFT calculations, researchers can unambiguously determine the predominant tautomeric form under various conditions. This foundational knowledge is not merely academic; it is a critical prerequisite for the successful design and development of novel indazole-based therapeutics, ensuring that structure-activity relationships are built on a solid and accurate structural foundation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. imserc.northwestern.edu [imserc.northwestern.edu]
- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Physicochemical Properties of 7-Methoxy-1H-indazole: A Technical Guide
This technical guide provides a detailed overview of the known physicochemical properties of 7-methoxy-1H-indazole, focusing on its solubility and pKa. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physicochemical Properties
This compound is a heterocyclic aromatic organic compound. The addition of a methoxy group to the indazole core can influence its electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Data Summary
| Property | Value | Data Type | Source |
| pKa | 13.33 ± 0.40 | Predicted | [1] |
| Solubility | Data not available | - | - |
| Melting Point | 91-92 °C | Experimental | [1] |
| Boiling Point | 312.5 ± 15.0 °C | Predicted | [1] |
| Density | 1.244 ± 0.06 g/cm³ | Predicted | [1] |
Experimental Protocols
Given the absence of publicly available experimental data for the solubility and pKa of this compound, this section outlines standard, detailed methodologies for their determination.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Apparatus and Reagents:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))
-
Volumetric flasks
-
Mechanical shaker or orbital incubator shaker
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Prepare a series of vials with a known volume of the desired solvent.
-
Add an excess amount of this compound to each vial. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a mechanical shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the solubility of the compound in the selected solvent (e.g., in mg/mL or µg/mL).
Workflow for Shake-Flask Solubility Determination
pKa Determination: UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be employed to determine the pKa of a compound by measuring the change in its absorbance spectrum as a function of pH.
Principle: The absorbance of a compound that can exist in protonated and deprotonated forms will vary with the pH of the solution. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
Apparatus and Reagents:
-
This compound
-
A series of buffers with a wide range of known pH values
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffer solutions covering a pH range that brackets the expected pKa.
-
For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution. Ensure the final concentration of the organic solvent is low to avoid affecting the pH.
-
Measure the UV-Vis spectrum of each sample over a relevant wavelength range to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.
-
Measure the absorbance of each sample at this chosen wavelength.
-
Plot the absorbance versus pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values, which corresponds to the inflection point of the resulting sigmoidal curve.
Workflow for pKa Determination by UV-Vis Spectrophotometry
Biological Context
This compound is known to be an inhibitor of neuronal nitric oxide synthase (nNOS)[1]. Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes. The physicochemical properties detailed in this guide are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its potential as a therapeutic agent.
References
The Core Mechanism of 7-Methoxy-1H-indazole in Biological Systems: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of 7-methoxy-1H-indazole, a small molecule inhibitor primarily targeting neuronal nitric oxide synthase (nNOS). This document is intended for researchers, scientists, and drug development professionals engaged in neurobiology, pharmacology, and medicinal chemistry.
Executive Summary
This compound is a member of the indazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities. The primary biological mechanism of action for this compound is the inhibition of neuronal nitric oxide synthase (nNOS or NOS-1), an enzyme responsible for the production of nitric oxide (NO) in the nervous system. By inhibiting nNOS, this compound modulates the downstream signaling pathways of NO, which has significant implications for neurotransmission, neurovascular coupling, and pathological states associated with excessive NO production.
Primary Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
The most definitive evidence for the biological activity of this compound points to its role as an inhibitor of neuronal nitric oxide synthase. A key study identified 7-methoxyindazole as the most active compound in a series of methoxyindazoles in an in vitro enzymatic assay of nNOS activity, although it was found to be less potent than the well-characterized inhibitor, 7-nitroindazole (7-NI)[1][2]. The inhibition of nNOS by this compound suggests that the nitro-substitution, present in many potent indazole-based NOS inhibitors, is not essential for biological activity[1][2].
The inhibition of nNOS disrupts the conversion of L-arginine to L-citrulline, a reaction that produces nitric oxide. As a gaseous signaling molecule, NO plays a critical role in various physiological and pathophysiological processes in the central nervous system.
The Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
Under physiological conditions, neuronal activity, particularly the activation of N-methyl-D-aspartate (NMDA) receptors, leads to an influx of calcium ions (Ca²⁺). This influx activates calmodulin (CaM), which in turn binds to and activates nNOS. Activated nNOS then produces NO, which diffuses to adjacent cells and activates its primary receptor, soluble guanylate cyclase (sGC). This activation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates most of the downstream effects of NO, including the activation of protein kinase G (PKG), modulation of phosphodiesterases (PDEs), and gating of cyclic nucleotide-gated ion channels[3].
This compound acts by directly inhibiting the nNOS enzyme, thereby preventing the synthesis of NO and attenuating the entire downstream signaling cascade.
Quantitative Data
While direct quantitative data for this compound is not widely available in public literature, data for the structurally related and extensively studied nNOS inhibitor, 7-nitroindazole (7-NI), provides a valuable benchmark for understanding the potency of this class of compounds.
| Compound | Target | Assay Type | IC₅₀ Value (µM) | Reference |
| 7-Nitroindazole (7-NI) | Mouse Cerebellar NOS | in vitro | 0.47 | [4] |
| 7-Nitroindazole (7-NI) | Rat Striatal NOS | in vitro | 0.68 | [5] |
| 7-Nitroindazole (7-NI) | Rat Cerebellar NOS | in vitro | 0.64 | [5] |
| 7-Nitroindazole (7-NI) | Rat Hippocampal NOS | in vitro | 1.53 | [5] |
| This compound | Neuronal NOS | in vitro | Data not available. Reported as the most active in its series, but less potent than 7-NI. | [1][2] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize nNOS inhibitors. These methodologies are representative of the techniques likely used to evaluate this compound.
In Vitro nNOS Activity Assay (Griess Assay)
This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).
Objective: To determine the in vitro inhibitory activity of a compound against the nNOS enzyme.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified nNOS enzyme, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, calmodulin, tetrahydrobiopterin) in an assay buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.
-
Incubation: The reaction is initiated and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The enzymatic reaction is stopped.
-
Nitrite Quantification: The Griess reagent is added to the supernatant. This reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.
-
Data Analysis: The amount of nitrite produced is calculated from a standard curve. The percentage of inhibition is determined for each concentration of the inhibitor, and the IC₅₀ value is calculated using non-linear regression analysis.
Cell-Based nNOS Assay
This assay assesses the activity of inhibitors in a more physiologically relevant cellular environment.
Objective: To measure the inhibitory effect of a compound on NO production in cells expressing nNOS.
Methodology:
-
Cell Culture: Neuronal cells that endogenously express nNOS (or a cell line engineered to overexpress nNOS) are cultured in appropriate plates.
-
Inhibitor Treatment: Cells are pre-treated with the test compound at various concentrations for a specified duration.
-
Stimulation: Cells are stimulated to produce NO. For nNOS, this is typically achieved by applying an NMDA receptor agonist (like glutamate) or a calcium ionophore to increase intracellular Ca²⁺.
-
NO Measurement: The amount of NO (as nitrite/nitrate) released into the cell culture medium is quantified using the Griess assay or a fluorescent indicator (e.g., DAF-FM diacetate).
-
Data Analysis: The concentration-dependent inhibition of NO production is determined, and an IC₅₀ value is calculated.
Biological Implications and Therapeutic Potential
The inhibition of nNOS by this compound has several important biological consequences. Overproduction of NO by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke, Parkinson's disease, and neurodegenerative conditions, where it contributes to excitotoxicity and oxidative stress[6]. Therefore, inhibitors like this compound may have neuroprotective effects.
Furthermore, nNOS inhibitors have been shown to possess antinociceptive (pain-relieving) properties, suggesting a role for neuronally-derived NO in pain signaling pathways[1]. The ability of this compound to inhibit nNOS in vivo and produce antinociceptive effects highlights its potential as a lead compound for the development of novel analgesics and neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Pascale Schumann | University of Caen Lower Normandy | 8 Publications | 175 Citations | Related Authors [scispace.com]
- 6. Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Methoxy Group: A Key Player in the Bioactivity of Indazoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its versatility allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. Among the various substituents, the methoxy group (-OCH₃) has emerged as a critical determinant of bioactivity in many indazole derivatives. This technical guide provides a comprehensive overview of the multifaceted role of the methoxy group in modulating the pharmacological properties of indazoles, with a focus on their anticancer and anti-inflammatory activities. Through a detailed analysis of structure-activity relationships (SAR), experimental methodologies, and affected signaling pathways, this document aims to equip researchers with the knowledge to rationally design and develop novel indazole-based therapeutics.
The methoxy group, though small, exerts a significant influence on a molecule's physicochemical properties, including its lipophilicity, electronic character, and hydrogen bonding capacity.[1][2] In the context of indazoles, the strategic placement of a methoxy group can enhance target binding affinity, improve pharmacokinetic profiles, and ultimately lead to more potent and selective drug candidates.[1][3] This guide will delve into specific examples of methoxy-substituted indazoles, presenting quantitative bioactivity data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological mechanisms.
The Physicochemical Impact of the Methoxy Group
The methoxy group's influence on the bioactivity of indazoles stems from its unique physicochemical properties. It is considered a non-lipophilic substituent when attached to an aromatic system, which can be advantageous in drug design by improving ligand efficiency without increasing LogP.[2] Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions, allowing for versatile binding to protein targets.[1] Furthermore, the methoxy group is an electron-donating group through resonance when positioned at the para position of a benzene ring, which can modulate the electronic properties of the indazole scaffold.[4] However, it can also be a metabolic liability due to O-demethylation, a factor that must be considered during drug development.[1]
Role in Anticancer Activity
Methoxy-substituted indazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition
Many indazole derivatives owe their anticancer effects to their ability to inhibit protein kinases. The methoxy group often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the kinase.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several methoxy-substituted indazoles have been identified as potent VEGFR-2 inhibitors. For instance, the presence of methoxy groups on the benzamide ring of quinazoline derivatives of indazole was found to be critical for their enhanced activity against VEGFR-2.[5]
GSK-3 Inhibition: Glycogen synthase kinase-3 (GSK-3) is another important target in cancer therapy. Structure-activity relationship studies of 1H-indazole-3-carboxamide derivatives revealed that methoxy substitution at the 5-position of the indazole ring was important for high potency against GSK-3β.[5]
Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle progression, and their dysregulation is linked to cancer. Docking studies of indazole derivatives have shown that a methoxy group can cause steric hindrance in the back pocket of Aurora A, leading to lower activity, highlighting the importance of its specific placement for optimal binding.[5]
HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a target for cancer immunotherapy. The incorporation of a methoxy group in reverse indazole inhibitors led to enhanced potency against HPK1.[6]
PLK4 Inhibition: Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, and its inhibitors are being explored as anticancer agents. The FDA-approved drug Axitinib, an indazole derivative, shows potent inhibitory activity against PLK4.[7]
Table 1: Quantitative Bioactivity of Methoxy-Substituted Indazoles as Kinase Inhibitors
| Compound Class | Target Kinase | Methoxy Substitution Position | Bioactivity (IC₅₀/Kᵢ) | Reference |
| Quinazoline-Indazoles | VEGFR-2 | Benzamide ring | 5.4 - 7 nM | [5] |
| 1H-Indazole-3-carboxamides | GSK-3β | 5-position of indazole | 0.35 - 1.7 µM | [5] |
| 3-(pyrrolopyridin-2-yl)indazoles | Aurora A | - | Lower activity due to steric hindrance | [5] |
| Reverse Indazoles | HPK1 | 2-fluoro-6-methoxy C(6) group | 89 nM | [6] |
| Axitinib (Indazole derivative) | PLK4 | - | Kᵢ = 4.2 nM | [7] |
Signaling Pathways Targeted by Methoxy-Substituted Indazole Kinase Inhibitors
The inhibition of the aforementioned kinases by methoxy-substituted indazoles disrupts critical signaling pathways involved in cancer progression.
VEGFR-2 Signaling Pathway:
Caption: VEGFR-2 signaling pathway and its inhibition.
GSK-3 Signaling Pathway:
Caption: Wnt/β-catenin pathway showing GSK-3β inhibition.
Role in Anti-inflammatory Activity
The anti-inflammatory properties of methoxy-substituted indazoles are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).
5-Lipoxygenase Inhibition: A notable example is 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, which strongly inhibits the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid catalyzed by 5-lipoxygenase with an IC₅₀ of 44 nM.[8]
COX-2 Inhibition: Several indazole derivatives have shown inhibitory activity against COX-2. The methoxy group can contribute to the selective binding of these compounds to the COX-2 active site.
Table 2: Quantitative Bioactivity of Methoxy-Substituted Indazoles as Anti-inflammatory Agents
| Compound | Target Enzyme | Bioactivity (IC₅₀) | Reference |
| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase | 44 nM | [8] |
| Indazole Derivatives | Cyclooxygenase-2 (COX-2) | 12.32 - 23.42 µM |
Signaling Pathways in Inflammation
5-Lipoxygenase Pathway:
Caption: The 5-Lipoxygenase pathway and its inhibition.
COX-2 Pathway:
Caption: The COX-2 pathway in inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of methoxy-substituted indazoles.
In Vitro Kinase Assay (General Protocol)
This protocol describes a common fluorescence-based method for determining the inhibitory activity of compounds against a specific protein kinase.[9]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the kinase and a biotinylated peptide substrate in the kinase buffer.
-
Prepare a stock solution of ATP in the kinase buffer.
-
Prepare serial dilutions of the methoxy-substituted indazole compound in DMSO.
-
-
Assay Procedure:
-
Add the kinase, peptide substrate, and the test compound to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubate for 60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the methoxy-substituted indazole compound and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.[12][13][14]
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Cell Fixation:
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI.
-
-
Data Analysis:
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
-
Experimental Workflow: Synthesis to Bioactivity
The general workflow for the discovery and evaluation of novel methoxy-substituted indazoles is depicted below.
Caption: A typical drug discovery workflow for indazoles.
Conclusion
The methoxy group is a small but powerful modulator of the biological activity of indazole derivatives. Its strategic incorporation can significantly enhance potency and selectivity for a variety of therapeutic targets, particularly in the realms of oncology and inflammation. By understanding the intricate interplay between the physicochemical properties of the methoxy group and its interactions with biological macromolecules, researchers can continue to leverage this versatile substituent to design the next generation of indazole-based drugs. This guide has provided a comprehensive overview of the current knowledge, from quantitative bioactivity data and detailed experimental protocols to the visualization of key signaling pathways. This information serves as a valuable resource for the rational design and development of novel and effective therapeutic agents. The continued exploration of the chemical space around the methoxy-substituted indazole scaffold holds great promise for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. 4JXF: Crystal Structure of PLK4 Kinase with an inhibitor: 400631 ((1R,2S)-2-{3-[(E)-2-{4-[(DIMETHYLAMINO)METHYL]PHENYL}ETHENYL]-2H-INDAZOL-6-YL}-5'-METHOXYSPIRO[CYCLOPROPANE-1,3'-INDOL]-2'(1'H)-ONE) [ncbi.nlm.nih.gov]
- 6. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
7-Methoxy-1H-Indazole: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs.[1][2] Among its many derivatives, 7-methoxy-1H-indazole has emerged as a particularly privileged structural motif. The introduction of a methoxy group at the 7-position of the indazole ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form key interactions with biological targets. This strategic substitution has led to the discovery of potent and selective inhibitors of various enzymes, positioning this compound as a valuable building block in the design of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4]
This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities, and structure-activity relationships (SAR). It includes detailed experimental protocols for key synthetic transformations and biological assays, quantitative data on the activity of representative compounds, and visualizations of relevant signaling pathways to aid researchers in their drug discovery and development efforts.
Synthesis of the this compound Scaffold
The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common and effective method involves the cyclization of appropriately substituted phenylhydrazones.
General Synthesis of this compound
A widely used method for the preparation of this compound starts from N-(2-methoxy-6-methylphenyl)acetamide. The synthesis involves a sequential reaction with acetic anhydride, tetrabutylammonium bromide, potassium acetate, and isoamyl nitrite, followed by hydrolysis.[5]
Experimental Protocol: Synthesis of this compound [5]
-
Step 1: Acetylation and Nitrosation
-
To a solution of N-(2-methoxy-6-methylphenyl)acetamide (9.28 g, 51.8 mmol) in ethyl acetate (100 mL), sequentially add acetic anhydride (14.7 mL, 156 mmol), tetrabutylammonium bromide (0.84 g, 2.61 mmol), potassium acetate (10.16 g, 104 mmol), and isoamyl nitrite (9.1 mL, 67.7 mmol).
-
Heat the reaction mixture to reflux for 9 hours.
-
After completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure.
-
-
Step 2: Hydrolysis and Cyclization
-
To the residue, add 6 N aqueous sodium hydroxide solution (100 mL) and stir for 1 hour at room temperature.
-
Adjust the pH of the mixture to 7-8 with 3 N hydrochloric acid.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Purification
-
Purify the resulting crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 3/1 → 1/1) to afford this compound.
-
Biological Activities and Therapeutic Potential
The this compound scaffold has been incorporated into a variety of molecules demonstrating a broad spectrum of biological activities. Key therapeutic areas where this scaffold has shown significant promise include neurology, oncology, and inflammatory diseases.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
One of the most well-documented activities of this compound is its ability to inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[6] The methoxy group at the 7-position has been shown to be crucial for this inhibitory activity.
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// Edges Ca_Calmodulin -> nNOS_inactive [label="Binds to"]; nNOS_inactive -> nNOS_active [label="Activates"]; nNOS_active -> NO_L_Citrulline [label="Catalyzes"]; L_Arginine -> nNOS_active; O2_NADPH -> nNOS_active; NO_L_Citrulline -> sGC [label="Activates"]; sGC -> cGMP [label="Converts"]; GTP -> sGC; cGMP -> PKG [label="Activates"]; PKG -> Cellular_Responses [label="Phosphorylates\nTargets"]; Indazole -> nNOS_active [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }
Quantitative Data: nNOS Inhibition
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | nNOS | >50% inhibition at 10 µM | In vitro enzymatic assay | [7] |
| 7-Nitro-1H-indazole | nNOS | Potent inhibitor | In vitro enzymatic assay | [8] |
Experimental Protocol: nNOS Inhibition Assay (Griess Assay) [8]
This protocol measures the production of nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO).
-
1. Reaction Setup:
-
Prepare a reaction mixture containing NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), L-arginine (substrate), NADPH, and other necessary cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin).
-
Add varying concentrations of the this compound test compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the purified nNOS enzyme.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
2. Nitrite Measurement:
-
Stop the reaction (e.g., by heating).
-
Add Griess Reagent I (e.g., sulfanilamide in acidic solution) to the reaction mixture and incubate.
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate in the dark. A color change will occur in the presence of nitrite.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
-
3. Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each sample from the standard curve.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
-
Kinase Inhibition
The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[8] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The 7-methoxy group can further enhance binding affinity and selectivity by occupying adjacent hydrophobic pockets or forming additional interactions.
Quantitative Data: Kinase Inhibition by Methoxy-Substituted Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Indazole-pyrimidine derivative (13e) | VEGFR-2 | Potent (specific value not provided) | Enzymatic Assay | [8] |
| 1H-Indazole-3-carboxamide (49) | GSK-3β | 1700 | Enzymatic Assay | [8] |
| 1H-Indazole-3-carboxamide (50) | GSK-3β | 350 | Enzymatic Assay | [8] |
| Indazole Derivative (11) | HPK1 | 89 | Enzymatic Assay | [9] |
// Nodes GF [label="Growth Factor (e.g., VEGF)", shape=ellipse, fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., VEGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; Transcription_Factors [label="Transcription Factors"]; Gene_Expression [label="Gene Expression"]; Cell_Responses [label="Cellular Responses\n(Proliferation, Survival,\nAngiogenesis)"]; Indazole_Kinase_Inhibitor [label="this compound\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ADP [label="ADP", shape=diamond, fillcolor="#F1F3F4"];
// Edges GF -> RTK [label="Binds to"]; RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Transcription_Factors [label="Activates"]; Transcription_Factors -> Gene_Expression [label="Regulates"]; Gene_Expression -> Cell_Responses [label="Leads to"]; Indazole_Kinase_Inhibitor -> RTK [label="Inhibits\n(ATP-competitive)", color="#EA4335", style=dashed, arrowhead=tee]; ATP -> RTK; RTK -> ADP; }
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [5]
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
1. Kinase Reaction:
-
Prepare a reaction mixture containing the purified kinase, its specific substrate, and the test compound (a this compound derivative) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period.
-
-
2. ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP. This newly generated ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
3. Data Analysis:
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Other Potential Therapeutic Applications
-
Phosphodiesterase (PDE) Inhibition: The structural features of the this compound scaffold suggest its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are used to treat a variety of conditions, including asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction.[10][11] Further investigation is warranted to explore the activity of this compound derivatives against different PDE isoforms.
-
Anti-inflammatory Activity: Indazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[12][13] The 7-methoxy group could contribute to this activity by influencing the compound's interaction with key inflammatory targets.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indazole ring and any appended functionalities.
-
Importance of the 7-Methoxy Group: As observed in nNOS inhibition, the electron-donating methoxy group at the 7-position can enhance inhibitory activity compared to the unsubstituted indazole.[7] In kinase inhibition, this group can occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to both potency and selectivity.[8]
-
Substitution at other positions:
-
N1- and N2-substitution: Alkylation or arylation at the N1 or N2 positions of the indazole ring is a common strategy to modulate pharmacokinetic properties and to introduce functionalities that can interact with specific residues in the target protein.
-
C3-substitution: The C3 position is often a key point for derivatization, allowing for the introduction of groups that can extend into solvent-exposed regions or form additional interactions within the active site.
-
Other ring substitutions: Modifications to the benzene portion of the indazole ring can be used to fine-tune the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity.
-
Conclusion
The this compound scaffold represents a highly versatile and privileged core in medicinal chemistry. Its favorable physicochemical properties and ability to engage in key interactions with a variety of biological targets have led to the development of potent inhibitors for enzymes such as nNOS and various kinases. The synthetic accessibility of this scaffold allows for extensive derivatization, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases continues to grow, the rational design of novel therapeutics based on the this compound scaffold holds significant promise for addressing unmet medical needs in oncology, neurology, and inflammatory disorders. This technical guide provides a solid foundation for researchers to further explore and exploit the therapeutic potential of this remarkable privileged structure.
References
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 11. 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Comprehensive Characterization of 7-Methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of 7-methoxy-1H-indazole, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. These methods provide orthogonal information, ensuring a high degree of confidence in the analytical results. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 13.27 | br s | 1H | N-H (indazole) | [1] |
| 8.01 | d, J = 1.5 Hz | 1H | H3 | [1] |
| 7.30 | d, J = 8.0 Hz | 1H | H4 | [1] |
| 7.02 | dd, J = 8.0, 7.5 Hz | 1H | H5 | [1] |
| 6.82 | d, J = 7.5 Hz | 1H | H6 | [1] |
| 3.94 | s | 3H | -OCH₃ | [1] |
Solvent: DMSO-d₆
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145.2 | C7 |
| ~133.2 | C3 |
| ~127.1 | C7a |
| ~124.2 | C5 |
| ~124.1 | C3a |
| ~113.8 | C4 |
| ~105.5 | C6 |
| ~55.5 | -OCH₃ |
Note: These are predicted chemical shifts and require experimental verification.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and aiding in structural elucidation.
Expected Mass Spectrometry Data
Table 3: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Exact Mass | 148.0637 |
| [M+H]⁺ (Monoisotopic) | 149.0715 |
Note: Fragmentation patterns for indazole derivatives often involve cleavage of the pyrazole ring and loss of substituents.
Experimental Protocol: LC-MS
-
Chromatographic Separation: Utilize the HPLC method described in the following section.
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analysis: Acquire data using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Perform a full scan analysis to determine the molecular ion and MS/MS analysis of the parent ion to study the fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for quantifying any impurities. A reverse-phase HPLC method is generally suitable for this compound.
Logical Flow for HPLC Method Development
References
Application Notes: 7-Methoxy-1H-indazole as a Versatile Building Block in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methoxy-1H-indazole is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the methoxy group at the 7-position provides a handle for further functionalization, influencing the molecule's physicochemical properties and target interactions. This application note will focus on the utility of this compound in the synthesis of kinase inhibitors, with a specific focus on the development of GSK2636771, a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ).
Application in Kinase Inhibitor Synthesis: The Case of GSK2636771
GSK2636771 is a potent and selective inhibitor of PI3Kβ, an enzyme implicated in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common feature in many cancers, particularly those with loss of the tumor suppressor PTEN. Therefore, selective inhibitors of PI3Kβ like GSK2636771 represent a promising therapeutic strategy for such malignancies.
The synthesis of GSK2636771 utilizes a key intermediate derived from this compound, namely 4-amino-7-methoxy-1H-indazole. This intermediate is then coupled with a substituted pyrimidine moiety to construct the final drug molecule.
Signaling Pathway of PI3K/AKT/mTOR and Inhibition by GSK2636771
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a variety of downstream targets, including mTOR, leading to cell proliferation and survival. In cancers with PTEN loss, this pathway is constitutively active. GSK2636771 selectively inhibits the PI3Kβ isoform, thereby blocking the conversion of PIP2 to PIP3 and inhibiting downstream signaling, leading to apoptosis in cancer cells.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.
Experimental Protocols
This section provides a potential synthetic route to GSK2636771, starting from this compound. The synthesis involves the preparation of two key building blocks: 4-amino-7-methoxy-1H-indazole and 2-chloro-5-methylpyrimidine-4-carboxylic acid, followed by their coupling and subsequent amination.
Protocol 1: Synthesis of 4-Nitro-7-methoxy-1H-indazole
This protocol describes the nitration of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a cooled (0 °C) solution of this compound in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried to afford 4-nitro-7-methoxy-1H-indazole.
Protocol 2: Synthesis of 4-Amino-7-methoxy-1H-indazole
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
4-Nitro-7-methoxy-1H-indazole
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
To a solution of 4-nitro-7-methoxy-1H-indazole in ethyl acetate, add Tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-amino-7-methoxy-1H-indazole.
Protocol 3: Synthesis of 2-Chloro-5-methylpyrimidine-4-carboxylic acid
This protocol describes the synthesis of the pyrimidine building block.
Materials:
-
2,4-dichloro-5-methylpyrimidine
-
Zinc powder
-
Ammonia solution
-
Benzene
-
Water
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Synthesis of 2-chloro-5-methylpyrimidine: Reflux a mixture of 2,4-dichloro-5-methylpyrimidine, zinc powder, and ammonia in a benzene/water solvent system for 18 hours. After cooling, the product is extracted with ether and purified by column chromatography to yield 2-chloro-5-methylpyrimidine.[1][2]
-
Oxidation to the carboxylic acid: Oxidize 2-chloro-5-methylpyrimidine with potassium permanganate in an aqueous sodium hydroxide solution. Acidification of the reaction mixture yields 2-chloro-5-methylpyrimidine-4-carboxylic acid.
Protocol 4: Synthesis of GSK2636771
This protocol describes the final steps to synthesize GSK2636771.
Materials:
-
4-Amino-7-methoxy-1H-indazole
-
2-Chloro-5-methylpyrimidine-4-carboxylic acid
-
Thionyl Chloride (SOCl₂) or other coupling agents (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ammonia (in a suitable solvent like dioxane)
-
Palladium catalyst (for amination)
-
Ligand (for amination)
-
Base (for amination)
Procedure:
-
Amide bond formation: Convert 2-chloro-5-methylpyrimidine-4-carboxylic acid to its acid chloride using thionyl chloride. React the acid chloride with 4-amino-7-methoxy-1H-indazole in the presence of a base like DIPEA in a solvent like DMF to form 2-chloro-N-(7-methoxy-1H-indazol-4-yl)-5-methylpyrimidine-4-carboxamide.
-
Amination: The resulting chloro-pyrimidine derivative is then subjected to an amination reaction. This can be achieved by heating with a solution of ammonia in a suitable solvent, often in the presence of a palladium catalyst and a ligand, to displace the chlorine atom and install the amino group, yielding GSK2636771 (2-amino-N-(7-methoxy-1H-indazol-4-yl)-5-methylpyrimidine-4-carboxamide).
Experimental Workflow for the Synthesis of GSK2636771
Caption: Synthetic workflow for GSK2636771.
Quantitative Data
The following table summarizes the inhibitory activity of GSK2636771 against various PI3K isoforms. The data highlights the high selectivity of the compound for PI3Kβ.
| Parameter | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference |
| IC₅₀ (nM) | >900-fold less potent than PI3Kβ | 5.2 | >900-fold less potent than PI3Kβ | >10-fold less potent than PI3Kβ | [3] |
| Cellular EC₅₀ (nM) in PTEN null cells | 36 (PC-3), 72 (HCC70) | [3] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. EC₅₀ values represent the concentration required to achieve 50% of the maximum effect in a cellular assay.
Conclusion
This compound serves as a crucial starting material for the synthesis of complex, biologically active molecules like the selective PI3Kβ inhibitor GSK2636771. The synthetic protocols outlined demonstrate a viable pathway for the construction of this and related compounds. The high potency and selectivity of GSK2636771 underscore the importance of the indazole scaffold in designing targeted therapies for cancer and other diseases driven by the PI3K/AKT/mTOR pathway. These application notes provide a valuable resource for researchers in the field of drug discovery and development.
References
Application of 7-Methoxy-1H-Indazole in Kinase Inhibitor Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-methoxy-1H-indazole scaffold has emerged as a privileged structure in the discovery and development of potent and selective kinase inhibitors. Its unique physicochemical properties and ability to form key interactions within the ATP-binding pocket of various kinases have made it a focal point for medicinal chemists. This document provides a comprehensive overview of the application of this compound in targeting clinically relevant kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), and Glycogen Synthase Kinase 3 (GSK-3). Detailed experimental protocols for the synthesis, in vitro evaluation, and cellular characterization of this compound-based inhibitors are provided to guide researchers in this exciting field of drug discovery.
Kinase Targets and Signaling Pathways
Derivatives of this compound have demonstrated significant inhibitory activity against several key kinases involved in cancer and other diseases. The methoxy group at the 7-position has been shown to be crucial for the potency of these compounds.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
Fibroblast Growth Factor Receptor (FGFR)
The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.
Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to diseases such as bipolar disorder, Alzheimer's disease, and cancer.
Data Presentation: Inhibitory Potency
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative this compound derivatives against their target kinases. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of this compound Derivatives against VEGFR-2
| Compound ID | Modification on Indazole Core | IC50 (nM) | Reference |
| 1a | 3-((4-chlorophenyl)amino) | 57.9 | [1] |
| 1b | 3-((4-methoxyphenyl)amino) | 114 | [1] |
| 1c | 3-(phenylsulfonamido) | 34.5 | [1] |
Table 2: IC50 Values of this compound Derivatives against FGFR1/2
| Compound ID | Modification on Indazole Core | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | Reference |
| 2a | 3-amino, 6-fluoro | <4.1 | 2.0 | [1] |
| 2b | 3-amino | 15.0 | - | [2] |
| 2c | 3-amino, 6-(3-methoxyphenyl) | 2.9 | - | [2] |
Table 3: IC50 Values of this compound Derivatives against GSK-3β
| Compound ID | Modification on Indazole Core | GSK-3β IC50 (µM) | Reference |
| 3a | 3-carboxamide | 0.35 | [1] |
| 3b | 5-methyl-3-carboxamide | 1.7 | [1] |
Experimental Protocols
Synthesis of a Representative this compound-Based Kinase Inhibitor
This protocol describes the synthesis of a this compound derivative, adaptable for various substitutions.
Materials:
-
2-Fluoro-3-methoxy-benzonitrile
-
Hydrazine hydrate
-
Appropriate boronic acid or other coupling partner
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvents (e.g., DMF, Dioxane, Toluene)
-
Reagents for subsequent modifications (e.g., carboxylic acid, coupling agents like HATU)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Formation of the this compound Core
-
To a solution of 2-fluoro-3-methoxy-benzonitrile in a suitable solvent (e.g., n-butanol), add hydrazine hydrate.
-
Heat the reaction mixture at reflux for the appropriate time (monitor by TLC).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
-
Step 2: Functionalization of the Indazole Core (e.g., Suzuki Coupling)
-
To a mixture of the this compound derivative (e.g., a brominated intermediate), the desired boronic acid, and a base (e.g., K2CO3) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4).
-
Heat the reaction mixture under an inert atmosphere at the appropriate temperature until the reaction is complete (monitor by TLC).
-
Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
-
Step 3: Final Modification (e.g., Amide Coupling)
-
To a solution of the functionalized indazole containing a carboxylic acid group in a solvent like DMF, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the desired amine and stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the final compound by column chromatography or recrystallization.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to measure the inhibitory activity of compounds against a target kinase.
Materials:
-
Target kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations. Prepare serial dilutions of the test compounds.
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the kinase inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western Blotting for Target Engagement
This protocol is used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase or substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon treatment with the inhibitor.
Conclusion
The this compound scaffold represents a versatile and valuable starting point for the design of novel kinase inhibitors. The information and protocols provided herein offer a comprehensive resource for researchers aiming to explore and develop new therapeutics based on this promising chemical entity. Through systematic synthesis, robust in vitro and cellular evaluation, and a thorough understanding of the underlying signaling pathways, the full potential of this compound derivatives in kinase inhibitor drug discovery can be realized.
References
Application Notes and Protocols for In Vitro Evaluation of 7-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document provides detailed application notes and experimental protocols to assess the in vitro activity of 7-methoxy-1H-indazole. The methodologies described herein are based on established assays for functionally similar small molecules and aim to provide a robust framework for characterizing the biological effects of this compound. Given the limited specific data for this compound, the presented quantitative data is derived from structurally related indazole compounds to serve as a reference.
Potential Biological Targets and Signaling Pathways
Based on the activities of analogous compounds, a plausible mechanism of action for this compound is the inhibition of protein kinases, such as p21-Activated Kinase 1 (PAK1).[4][5] PAK1 is a crucial regulator of cell proliferation, survival, and motility, and its aberrant activation is implicated in various cancers.[4][5] Therefore, initial in vitro assays should focus on evaluating the anti-proliferative and cytotoxic effects of the compound, followed by more specific enzymatic assays.
Caption: Hypothesized PAK1 signaling pathway and the potential inhibitory action of this compound.
Data Presentation: In Vitro Activity of Structurally Related Indazole Derivatives
The following tables summarize quantitative data for indazole compounds structurally related to this compound. This data is provided as a reference for expected potency and can guide concentration selection for initial screening.
Table 1: Anti-proliferative Activity of Indazole Analogs against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound |
| 3b | WiDr | 27.20 | Curcumin ( >50 µM) |
| 3c | WiDr | 34.54 | Curcumin ( >50 µM) |
| 3d | WiDr | 30.19 | Curcumin ( >50 µM) |
| 5a | WiDr | 48.97 | Curcumin ( >50 µM) |
| 6o | K562 | 5.15 | Not Specified |
| 5k | Hep-G2 | 3.32 | Not Specified |
Data is illustrative and sourced from studies on various indazole derivatives.[6][7]
Table 2: Kinase Inhibitory Activity of Indazole Analogs
| Compound ID | Kinase Target | IC50 (nM) |
| 109 | EGFR | 8.3 |
| 109 | EGFR T790M | 5.3 |
| 129 | PDK1 | 80 |
| 130 | PDK1 | 90 |
Data is illustrative and sourced from studies on various indazole derivatives.[3]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Caption: Workflow for the MTT Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
In Vitro Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of this compound against a specific kinase (e.g., PAK1).[11]
Caption: Workflow for a TR-FRET based in vitro kinase assay.
Materials:
-
Recombinant kinase (e.g., PAK1)
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
384-well plates
-
TR-FRET microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, biotinylated peptide substrate, ATP, and serial dilutions of this compound in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and this compound (or vehicle control).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect substrate phosphorylation by adding a mixture of terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.[11]
-
Incubation: Incubate at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal using a compatible microplate reader. Kinase inhibition is observed as a decrease in the FRET signal.[11]
Receptor Binding Assay (Radioligand Competition)
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.[12][13]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-labeled)
-
This compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or vehicle).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Disclaimer
The provided protocols and data are intended for research use only. The quantitative data is based on structurally similar compounds and should be used as a guideline. It is essential to optimize assay conditions and validate the results for this compound in your specific experimental setup.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 3522-07-4,6-Methoxy-1H-indazole | lookchem [lookchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Design and Synthesis of a 7-Methoxy-1H-indazole Derivative Library
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-indazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Indazole-containing molecules are recognized for a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[2][3][4] The therapeutic potential of this scaffold has been validated by the successful development of several FDA-approved drugs, such as the anti-cancer kinase inhibitors Pazopanib and Axitinib, and the antiemetic agent Granisetron.[5]
The introduction of a methoxy group at the 7-position of the indazole ring can significantly influence the molecule's electronic properties, metabolic stability, and interaction with biological targets.[6] 7-Methoxy-1H-indazole is a known inhibitor of neuronal nitric oxide synthase (nNOS), suggesting its potential in treating neurodegenerative diseases.[7][8][9] This document provides a comprehensive guide to the rational design, multi-step synthesis, and potential biological applications of a diverse library of this compound derivatives, intended to accelerate drug discovery efforts.
Design and Library Development Strategy
The design of a focused derivative library aims to systematically explore the structure-activity relationship (SAR) around the this compound core. The strategy involves introducing a variety of substituents at key positions of the indazole ring to modulate physicochemical properties and target interactions. Key diversification points include N1-alkylation/arylation and functionalization at the C3 and C5/C6 positions.
Caption: Logical workflow for the design and development of a derivative library.
Experimental Protocols
The following sections detail the synthetic procedures for the core scaffold and its subsequent diversification. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon).
Synthesis of the Core Scaffold: this compound
This protocol is adapted from established methods for the synthesis of substituted indazoles.[8] The synthesis begins with the commercially available 2-methoxy-6-nitroaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]
- 9. CID 139058706 | C72H72N18O9 | CID 139058706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation and N-arylation of 7-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as crucial scaffolds in drug discovery. The functionalization of the indazole nucleus, particularly at the N1 and N2 positions, is a key strategy for modulating their biological properties. This document provides detailed protocols for the N-alkylation and N-arylation of 7-methoxy-1H-indazole, a common intermediate in the synthesis of bioactive molecules. The protocols are based on established methodologies for substituted indazoles, offering guidance on achieving regioselective substitution.
The N-alkylation and N-arylation of indazoles can often lead to a mixture of N1 and N2 isomers. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent on the indazole ring, the electrophile, the base, and the solvent employed. For N-alkylation, conditions favoring thermodynamic control often lead to the more stable N1-substituted product. For N-arylation, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are commonly employed.
N-Alkylation of this compound
The N-alkylation of indazoles can be directed to either the N1 or N2 position by carefully selecting the reaction conditions. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a widely used method for achieving high regioselectivity for the N1 position.[1][2][3] The electronic properties of substituents on the indazole ring can significantly impact the N1/N2 ratio. While electron-withdrawing groups at the C7 position, such as nitro or carboxylate, have been shown to favor N2-alkylation, the influence of an electron-donating methoxy group at C7 generally favors N1 substitution under thermodynamic control.[2][4]
Protocol 1: N1-Selective Alkylation using Sodium Hydride
This protocol is optimized for achieving high regioselectivity for the N1 position.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitor by TLC or LC-MS, typically 2-16 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N1-alkyl-7-methoxy-1H-indazole.
Quantitative Data for N-Alkylation of Substituted Indazoles (for reference):
| Indazole Substrate | Alkylating Agent | Base/Solvent | Temp. | N1:N2 Ratio | Yield (%) | Reference |
| 3-carboxymethyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 °C | >99:1 | 92 | [1] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 °C | >99:1 | 85 | [1] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 °C | 4:96 | 88 | [2][4] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 °C | <1:99 | 94 | [2][4] |
| 5-cyano-1H-indazole | alkyl chloride | K₂CO₃ / (Bmim)BF₄ | 60 °C | 88:12 | 88 (N1) | [5] |
N-Alkylation Experimental Workflow
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
Application Notes: 7-Methoxy-1H-indazole in Fragment-Based Drug Design for Neuronal Nitric Oxide Synthase (nNOS) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds.[1] This approach focuses on screening low molecular weight compounds (fragments) that bind weakly to a biological target.[1][2] These initial hits then serve as starting points for optimization into more potent and selective drug candidates. The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including kinase and nitric oxide synthase inhibition.[3][4]
This document provides detailed application notes and protocols for the use of 7-methoxy-1H-indazole as a fragment in FBDD campaigns targeting neuronal nitric oxide synthase (nNOS). Dysregulation of nNOS is implicated in various neurological disorders, making it an attractive therapeutic target.[5] While specific binding data for this compound against nNOS from a fragment screen is not publicly available, its structural analog, 7-nitroindazole, is a known selective nNOS inhibitor, highlighting the potential of this indazole scaffold.[5][6]
Physicochemical Properties of this compound
Effective fragments typically adhere to the "Rule of Three," which dictates a molecular weight under 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors. This compound conforms well to these principles, making it an excellent candidate for fragment screening libraries.
| Property | Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.17 g/mol |
| CAS Number | 133841-05-1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| cLogP (estimated) | 1.5 - 2.0 |
Biological Target: Neuronal Nitric Oxide Synthase (nNOS)
Neuronal nitric oxide synthase is a key enzyme in the central and peripheral nervous systems responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. NO plays a role in neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[5] However, overproduction of NO by nNOS is linked to neurotoxicity and has been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[5][6] Therefore, selective inhibition of nNOS is a promising therapeutic strategy.
nNOS Signaling Pathway
The diagram below illustrates the catalytic activity of nNOS and its role in downstream signaling.
Caption: nNOS signaling pathway and point of inhibition.
Quantitative Data for Indazole Derivatives as NOS Inhibitors
| Compound | Target | IC₅₀ (µM) |
| 3-Bromo-7-Nitroindazole | Rat nNOS | 0.17 |
| Bovine eNOS | 0.86 | |
| Rat iNOS | 0.29 |
Experimental Protocols
Fragment-Based Screening using Protein-Detected NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a robust biophysical technique for identifying weak binding interactions characteristic of fragments.[8] A protein-observed 2D ¹H-¹⁵N HSQC experiment is a common and reliable method for fragment screening.[9]
Caption: General workflow for fragment-based drug design.
Methodology:
-
Protein Preparation:
-
Express and purify ¹⁵N-isotopically labeled nNOS oxygenase domain.
-
Conduct quality control using 2D ¹H-¹⁵N HSQC to ensure the protein is well-folded and stable under the planned screening conditions (e.g., specific buffer, pH, temperature).[8]
-
-
Fragment Library Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in d₆-DMSO).
-
Create cocktails of 5-10 fragments, including this compound, at a high concentration to facilitate the detection of weak binders. Ensure no spectral overlap between fragments within a cocktail.
-
-
NMR Screening:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of ¹⁵N-nNOS (e.g., 50-100 µM) in a suitable NMR buffer.
-
Add a fragment cocktail to the protein sample to achieve a final concentration of each fragment typically in the 200-500 µM range.
-
Acquire a second ¹H-¹⁵N HSQC spectrum in the presence of the fragment cocktail.
-
Compare the two spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate a binding event.[9]
-
-
Hit Deconvolution and Validation:
-
If a cocktail containing this compound shows activity, screen each fragment from that cocktail individually to identify the active compound.
-
Confirm the binding of this compound using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR), to rule out false positives.
-
-
Binding Affinity and Site Mapping:
-
Perform an NMR titration by adding increasing concentrations of this compound to the ¹⁵N-nNOS sample and monitoring the CSPs.
-
Calculate the dissociation constant (Kd) from the titration data.
-
If backbone resonance assignments for nNOS are available, the perturbed residues can map the fragment's binding site on the protein surface.[9]
-
Biochemical Assay for nNOS Inhibition (Griess Assay)
Once a fragment hit is identified and validated, its functional activity as an inhibitor must be determined. A common method to measure NOS activity is to quantify the amount of nitrite (a stable breakdown product of NO) produced, using the Griess colorimetric assay.[2][10]
Methodology:
-
Reagent Preparation:
-
NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Reaction Mix: Prepare a master mix in NOS Assay Buffer containing the necessary substrates and cofactors. Final concentrations in the reaction should be approximately:
-
L-Arginine: 100 µM
-
NADPH: 1 mM
-
Tetrahydrobiopterin (H₄B): 10 µM
-
FAD: 2 µM
-
FMN: 2 µM
-
Calmodulin: 10 µg/mL[10]
-
-
Inhibitor Solutions: Prepare serial dilutions of this compound in NOS Assay Buffer (or DMSO, ensuring the final solvent concentration is low and consistent across all wells).
-
Enzyme Solution: Prepare a solution of purified nNOS enzyme in cold NOS Assay Buffer.
-
Griess Reagents: Griess Reagent 1 (e.g., sulfanilamide in acid) and Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine in water).[10]
-
Nitrite Standard: Prepare a standard curve of sodium nitrite (0-100 µM) in NOS Assay Buffer.
-
-
Assay Protocol (96-well plate format):
-
Plate Setup:
-
Blank: 100 µL NOS Assay Buffer.
-
Nitrite Standards: 100 µL of each nitrite standard dilution.
-
100% Activity Control: 50 µL Reaction Mix + 40 µL NOS Assay Buffer (+ vehicle).
-
Inhibitor Wells: 50 µL Reaction Mix + 40 µL of each this compound dilution.[10]
-
-
Initiate Reaction: Add 10 µL of the nNOS enzyme solution to all wells except the Blank and Standards to start the reaction (final volume = 100 µL).
-
Incubation: Mix gently and incubate the plate at 37°C for 30-60 minutes.
-
Develop Color:
-
Add 50 µL of Griess Reagent 1 to all wells. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 to all wells. Incubate for another 5-10 minutes. A purple color will develop in the presence of nitrite.
-
-
Read Plate: Measure the absorbance at ~540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the nitrite standards.
-
Calculate the nitrite concentration in each sample well using the standard curve.
-
Determine the percent inhibition for each concentration of this compound relative to the 100% activity control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.
-
Conclusion
This compound represents a promising starting fragment for the development of novel nNOS inhibitors. Its favorable physicochemical properties make it an ideal candidate for inclusion in fragment screening libraries. The protocols outlined above provide a comprehensive framework for identifying and validating the binding of this fragment to nNOS using NMR spectroscopy and subsequently characterizing its functional inhibitory activity through a biochemical assay. The insights gained from these studies can guide the structure-based design and optimization of this compound into a potent and selective lead compound for the treatment of neurological disorders.
References
- 1. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the 7-methoxy-1H-indazole Core at the C3 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-methoxy-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases and indole allows it to interact with a variety of biological targets, including kinases and poly(ADP-ribose) polymerase (PARP). Functionalization at the C3 position is a key strategy for modulating the pharmacological properties of indazole-based compounds, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the C3 functionalization of the this compound core, with a focus on methods relevant to the synthesis of biologically active molecules.
C3-Functionalization Strategies
The functionalization of the this compound core at the C3 position can be achieved through several synthetic strategies. The primary approaches involve either direct C-H functionalization or a two-step sequence involving halogenation followed by a cross-coupling reaction.
C3-Halogenation
Introduction of a halogen atom, typically iodine or bromine, at the C3 position is a common and effective strategy to prepare a versatile intermediate for subsequent cross-coupling reactions.
Experimental Protocol: C3-Iodination of this compound
This protocol is adapted from established methods for the iodination of indazoles.[1]
-
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Water (H₂O)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in DMF.
-
To the solution, add powdered potassium hydroxide (3.0 equiv.).
-
Stir the mixture at room temperature for 20 minutes.
-
Add iodine (2.0 equiv.) portion-wise to the reaction mixture.
-
Continue to stir at room temperature for 3-5 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield 3-iodo-7-methoxy-1H-indazole.
-
Logical Workflow for C3-Iodination
Caption: Workflow for the C3-iodination of this compound.
C3-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents at the C3 position of a pre-functionalized indazole.
Quantitative Data for Suzuki-Miyaura Coupling of 3-Iodoindazoles
The following table summarizes various conditions for the Suzuki-Miyaura coupling of 3-iodoindazoles with different boronic acids. While not all examples use the 7-methoxy substrate, they provide a strong basis for reaction optimization.
| Entry | Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 95 | [2] |
| 2 | 3-iodo-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 | [2] |
| 3 | 3-iodo-1H-indazole | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88 | [3] |
| 4 | 3-iodo-5-methoxy-1H-indazole | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (8) | Na₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.67 | 75 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-iodo-7-methoxy-1H-indazole
This is a general protocol that may require optimization for specific substrates.[2][3]
-
Materials:
-
3-iodo-7-methoxy-1H-indazole
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2-3 equiv.)
-
Solvent (e.g., Dioxane/H₂O, Toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a reaction vessel, add 3-iodo-7-methoxy-1H-indazole (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-7-methoxy-1H-indazole.
-
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling at C3.
Applications in Drug Discovery: Targeting Neuronal Nitric Oxide Synthase (nNOS)
This compound derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[5] nNOS catalyzes the production of nitric oxide (NO), a key signaling molecule in the nervous system. Overproduction of NO by nNOS can lead to neurotoxicity.
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
The following diagram illustrates the canonical nNOS signaling pathway. Inhibition of nNOS by compounds such as functionalized 7-methoxy-1H-indazoles can modulate this pathway.
Caption: The nNOS signaling pathway and the point of inhibition.
Conclusion
The functionalization of the this compound core at the C3 position is a critical aspect of modern drug discovery. The protocols and data presented herein provide a foundation for the synthesis of novel derivatives for biological evaluation. The strategic application of halogenation followed by Suzuki-Miyaura cross-coupling offers a versatile and powerful approach to a wide range of C3-substituted 7-methoxy-1H-indazoles. Further exploration of these and other C3-functionalization reactions will undoubtedly lead to the discovery of new therapeutic agents.
References
Application Notes and Protocols for the Synthesis and Evaluation of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of select classes of novel anti-cancer agents. Detailed protocols for key assays and visual representations of cellular pathways and experimental workflows are included to guide researchers in the discovery and development of new cancer therapeutics.
Brevilin A Derivatives: Targeting Inflammatory Signaling Pathways
Brevilin A, a naturally occurring sesquiterpene lactone, and its synthetic derivatives have demonstrated significant anti-cancer activity. Their mechanism of action often involves the modulation of key inflammatory and cell survival signaling pathways, such as NF-κB and STAT3.
Data Presentation: Cytotoxicity of Brevilin A
The anti-proliferative activity of Brevilin A is quantified by its half-maximal inhibitory concentration (IC50) across various cancer cell lines, as determined by the MTT assay.[1]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 13.31 | [1] |
| 48 | 5.723 | [1] | ||
| 72 | 3.764 | [1] | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 14.46 | [1] |
| 48 | 4.089 | [1] | ||
| 72 | 3.034 | [1] | ||
| CNE-2 | Nasopharyngeal Carcinoma | 24 | 7.93 | [2] |
| 48 | 2.60 | [2] | ||
| 72 | 22.26 | [2] | ||
| A549R | Lung Cancer | Not Specified | >25 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of Brevilin A Derivatives
The synthesis of novel Brevilin A derivatives can be achieved through various organic synthesis methodologies, including functional group manipulation and structural diversification to enhance anti-cancer potency and selectivity.[3]
Protocol 2: MTT Assay for Cytotoxicity of Brevilin A
This protocol outlines the determination of the cytotoxic effects of Brevilin A on adherent cancer cells.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[1]
-
Compound Treatment: Treat cells with serial dilutions of Brevilin A (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[1][4]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Mandatory Visualizations
Synthetic workflow for Brevilin A derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
Assessing the Cytotoxicity of 7-methoxy-1H-indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-methoxy-1H-indazole is a heterocyclic organic compound belonging to the indazole class, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various indazole derivatives have been investigated for their potential as therapeutic agents, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1] Given the therapeutic potential of this chemical scaffold, a thorough understanding of the cytotoxic profile of novel derivatives like this compound is paramount for any drug development endeavor.
These application notes provide a comprehensive experimental workflow to assess the cytotoxicity of this compound. The protocols outlined below describe established in vitro assays to quantify cell viability, membrane integrity, and the induction of apoptosis. By following these methodologies, researchers can obtain reliable and reproducible data to determine the cytotoxic potential and preliminary mechanism of action of this compound.
Experimental Workflow
A systematic approach is crucial for the comprehensive evaluation of a compound's cytotoxicity. The following workflow outlines a logical sequence of experiments, starting from broad cell viability assessment to more detailed mechanistic studies.
Caption: A phased experimental workflow for assessing the cytotoxicity of this compound.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and well-structured tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | Example Value |
| 48 | Example Value | |
| 72 | Example Value | |
| A549 | 24 | Example Value |
| 48 | Example Value | |
| 72 | Example Value | |
| MCF-7 | 24 | Example Value |
| 48 | Example Value | |
| 72 | Example Value |
Table 2: LDH Release Assay Data
| Concentration (µM) | % Cytotoxicity (Relative to Maximum LDH Release) |
| 0 (Vehicle Control) | Example Value |
| IC50/2 | Example Value |
| IC50 | Example Value |
| IC50*2 | Example Value |
| Maximum Release | 100 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | Example Value | Example Value | Example Value |
| IC50/2 | Example Value | Example Value | Example Value |
| IC50 | Example Value | Example Value | Example Value |
| IC50*2 | Example Value | Example Value | Example Value |
Experimental Protocols
General Cell Culture and Compound Preparation
1.1. Materials
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks and plates (96-well and 6-well)
-
Hemocytometer or automated cell counter
1.2. Cell Line Maintenance
-
Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.[2]
-
To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.[2]
-
Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium to seed into new flasks.[2]
1.3. Compound Preparation
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the compound in a complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
2.1. Procedure
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[2]
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of plasma membrane integrity.[5]
3.1. Procedure
-
Follow steps 1 and 2 from the MTT assay protocol.
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.[4]
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[4]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[4]
-
Incubate the plate at room temperature in the dark for the time specified by the manufacturer (e.g., 20-30 minutes).
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Controls: Include a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer), and a vehicle control.[4]
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
4.1. Procedure
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the selected time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[4]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]
Potential Signaling Pathways
Based on studies of structurally related indazole compounds, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis. One of the primary hypothesized mechanisms for some indazole derivatives is the inhibition of p21-Activated Kinase 1 (PAK1).[6]
Caption: Hypothesized inhibitory action of this compound on the PAK1 signaling pathway.
Further investigation into pathways such as the PI3K/Akt signaling cascade may also be warranted, as this is another potential target for indazole-based compounds. Western blot analysis of key proteins within these pathways (e.g., phosphorylated PAK1, Akt) would provide valuable mechanistic insights.
Conclusion
This document provides a foundational workflow for the cytotoxic evaluation of this compound. The successful execution of these protocols will yield crucial data on the compound's potency (IC50) and its effects on cell viability, membrane integrity, and the induction of apoptosis. These findings will be instrumental in guiding further preclinical development and mechanistic studies. It is important to note that these protocols serve as a starting point and may require optimization based on the specific cell lines and experimental conditions used.
References
Troubleshooting & Optimization
How to improve the yield of 7-methoxy-1H-indazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 7-methoxy-1H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: Common synthetic routes for 1H-indazoles, which can be adapted for this compound, include the intramolecular cyclization of o-aminobenzoximes, palladium-catalyzed intramolecular C-N bond formation, and the reaction of o-halo acetophenones with hydrazine.[1] A metal-free approach involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine.[2]
Q2: What are the most common side products that lower the yield of this compound synthesis?
A2: The formation of the undesired 2H-indazole isomer is a frequent issue, which can complicate purification and reduce the yield of the desired 1H-product.[3] Other potential side products, depending on the synthetic route, can include hydrazones, dimeric impurities, and indazolones.[3] For syntheses starting from oximes, Beckmann rearrangement products can be a concern, although under certain mild conditions, this is not observed.[2]
Q3: How can I differentiate between the desired this compound and the 7-methoxy-2H-indazole isomer?
A3: Spectroscopic methods are the primary means of differentiation. In ¹H NMR spectroscopy, the chemical shift of the proton at the 3-position is a key indicator. Generally, this proton is shifted further downfield in 2H-indazoles compared to their 1H-counterparts.[3] Additionally, ¹³C and ¹⁵N NMR can be diagnostic. Chromatographic techniques such as HPLC can also be employed to separate the isomers.[3]
Q4: What general strategies can be employed to improve the regioselectivity for the 1H-isomer?
A4: To favor the formation of the thermodynamically more stable 1H-indazole, careful selection of the base, solvent, and reaction temperature is crucial.[3] For instance, the use of strong, non-nucleophilic bases in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) often promotes the formation of the 1H-isomer.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Possible Cause: Suboptimal reaction conditions.
-
Suggested Solutions:
-
Temperature Control: Elevated temperatures can lead to the formation of side products and decomposition.[3] It is critical to optimize the temperature for your specific reaction. For the cyclization of o-aminobenzoximes, a temperature range of 0-23 °C has been shown to be effective.[2]
-
Reagent Stoichiometry: The concentration and stoichiometry of reagents can significantly impact the yield.[2] A slight excess of activating agents like methanesulfonyl chloride and the base may be beneficial, but large excesses should be avoided.
-
Choice of Base and Solvent: The selection of the base and solvent system can influence the reaction rate and selectivity. For instance, triethylamine in a solvent like dichloromethane is a common choice for the cyclization of oximes.[2]
-
Issue 2: Formation of the 2H-Indazole Isomer
-
Possible Cause: Lack of regioselectivity in the reaction.
-
Suggested Solutions:
-
Base Selection: The choice of base can significantly influence the N1/N2 selectivity. Strong, non-nucleophilic bases in aprotic solvents often favor the formation of the 1H-isomer.[3]
-
Solvent Choice: The polarity of the solvent can affect regioselectivity. Aprotic solvents such as THF and DMF are often preferred.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored 1H-isomer.[3]
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: Presence of closely related impurities or starting materials.
-
Suggested Solutions:
-
Column Chromatography: This is a standard method for purifying indazole derivatives. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from impurities.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.[4] A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.[4]
-
Data Presentation
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-aminoacetophenone oxime | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0-23 | 70 | [2] |
| Substituted arylhydrazones | Silver(I) oxide | Dichloromethane | 80 | Good to Excellent | [5] |
| o-halo acetophenones | Hydrazine monohydrochloride, Pd(OAc)₂, dppf, Cs₂CO₃ | Dioxane | Mild | Not specified | [1] |
Experimental Protocols
Synthesis of this compound from 2-amino-3-methoxyacetophenone oxime (Representative Protocol)
This protocol is based on the metal-free synthesis of 1H-indazoles from o-aminobenzoximes.[2]
-
Oxime Formation:
-
Dissolve 2-amino-3-methoxyacetophenone in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Extract the product with an organic solvent and purify to obtain 2-amino-3-methoxyacetophenone oxime.
-
-
Cyclization to this compound:
-
Dissolve the 2-amino-3-methoxyacetophenone oxime in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 equivalents) to the solution.
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature (23 °C) and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 7-methoxy-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 7-methoxy-1H-indazole via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel (230-400 mesh).[1] A typical mobile phase is a gradient of ethyl acetate in hexane.[1][2] The polarity of the eluent is gradually increased to ensure good separation of the target compound from impurities.
Q2: How can I determine the optimal solvent system for my column?
A2: Before running a large-scale column, it is crucial to perform thin-layer chromatography (TLC) analysis with various solvent systems.[3] The ideal solvent system should provide a good separation between your desired product and any impurities, with the product having an Rf value between 0.2 and 0.4.[3] This will allow for efficient elution and separation on the column.
Q3: What are the potential impurities I might encounter in my crude this compound sample?
A3: Impurities can originate from various sources, including unreacted starting materials, byproducts from side reactions (such as regioisomers), residual reagents and solvents, and degradation products.[4][5] The specific impurities will depend on the synthetic route used to prepare the compound.
Q4: How can I confirm the purity of my this compound after purification?
A4: A combination of analytical techniques is recommended to assess the purity of your final product. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[6] Thin-Layer Chromatography (TLC) offers a quick qualitative check.[3] To confirm the structure and identify any organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound.[3][6]
Q5: Can this compound degrade on silica gel?
A5: While silica gel is a widely used stationary phase, some compounds can be sensitive to its acidic nature and may degrade.[3] If you suspect degradation, you can consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.
Troubleshooting Guides
Column Chromatography Purification Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities. | The solvent system (eluent) lacks the optimal polarity to resolve the components.[3] | Perform thorough TLC analysis: Test various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find one that provides clear separation.[3][7] Employ a gradient elution: Start with a low polarity solvent and gradually increase the polarity. For example, begin with 100% hexane and slowly increase the percentage of ethyl acetate.[1] |
| The compound is not eluting from the column. | The eluent is too non-polar, causing the compound to remain strongly adsorbed to the silica gel.[3] | Increase eluent polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase the ethyl acetate concentration).[3] |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar, resulting in poor interaction with the stationary phase. | Decrease eluent polarity: Start with a less polar solvent system. For instance, if you are using a high percentage of ethyl acetate in hexane, reduce it. |
| Cracks or channels appear in the silica gel bed. | Improper packing of the column. | Repack the column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. A well-packed column is crucial for good separation.[3] |
| Low recovery of the purified compound. | The compound may be partially adsorbing irreversibly to the silica gel. The compound may be spread across too many fractions. | Consider an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for some indazole derivatives.[3] Monitor fractions carefully: Use TLC to analyze smaller fractions to precisely identify those containing the pure product.[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
Materials:
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Crude this compound
-
Silica Gel (230-400 mesh)[1]
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.[3]
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel.[1] Once the solvent is evaporated, carefully load the dry sample onto the top of the column bed.
-
Elution: Begin eluting the column with a low-polarity solvent system, such as n-hexane/ethyl acetate (e.g., 9:1 v/v).[2] Gradually increase the polarity of the eluent (e.g., to 3:1 and then 1:1 n-hexane/ethyl acetate) to facilitate the elution of the product.[2]
-
Fraction Collection: Collect fractions of the eluate in separate tubes.[3]
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[3]
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Poor Separation
Caption: Logical steps for troubleshooting poor column separation.
References
Overcoming regioselectivity issues in the functionalization of indazoles
Welcome to the technical support center for synthetic chemists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common regioselectivity challenges in the functionalization of indazoles.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 isomers during my indazole alkylation/arylation?
A1: The indazole anion is mesomeric, meaning the negative charge is delocalized across both nitrogen atoms. This results in two nucleophilic centers (N1 and N2), often leading to a mixture of regioisomers upon reaction with an electrophile. The final product ratio is a delicate balance of thermodynamic and kinetic control, heavily influenced by reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3][4][5]
Q2: How can I selectively obtain the N1-alkylated indazole?
A2: To favor the thermodynamically more stable N1 product, conditions that allow for equilibration are often employed.[2][3][5] A widely successful and robust method is the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF).[2][3][5][6] This combination has been shown to provide high N1 selectivity for a variety of indazole substrates and alkylating agents.[3][5][6] A recently developed method utilizing a reductive-coupling strategy between an indazole and an aldehyde also shows high N1-selectivity and is suitable for large-scale synthesis.[7]
Q3: What conditions favor the formation of N2-alkylated indazoles?
A3: N2-alkylation is often favored under kinetic control. The Mitsunobu reaction (using PPh₃ and DIAD/DEAD) is a classic example that often shows a strong preference for the N2 position.[1][2][3] Additionally, the presence of sterically demanding substituents at the C7 position of the indazole ring can block access to the N1 position, thereby directing alkylation to N2, even with conditions like NaH in THF that typically favor N1.[1][2][3][5][6] For a highly selective, metal-free option, using diazo compounds in the presence of triflic acid (TfOH) can afford N2-alkylated products with excellent regioselectivity.[8]
Q4: How can I achieve regioselective C-H functionalization at the C3 position?
A4: The C3 position of indazole can be selectively functionalized using several methods.
-
Halogenation: Direct iodination can be achieved using I₂ and a base like KOH in DMF.[9] Bromination is often performed with N-bromosuccinimide (NBS) in various solvents.[9]
-
Arylation: Palladium catalysis is effective for C3-arylation. A robust system involves using a Pd(II) catalyst with a phenanthroline (Phen) ligand, which prevents non-productive coordination of the indazole nitrogen to the metal center.[10]
-
Other Functionalizations: Radical reactions, such as nitration using Fe(NO₃)₃/TEMPO, have been shown to be selective for the C3 position of 2H-indazoles.[9]
Q5: Is it possible to functionalize the C7 position of the indazole ring?
A5: Yes, but it typically requires a directing group strategy. By installing a directing group on the N1 nitrogen, it is possible to direct a metal catalyst to the C7 position for C-H activation. This strategy has been successfully applied to the analogous indole scaffold to achieve C7 arylation, olefination, and alkylation, suggesting its applicability to indazoles.[11]
Troubleshooting Guides
Problem 1: Poor N1/N2 Selectivity in Alkylation
| Potential Cause | Suggested Solution |
| Suboptimal Base/Solvent Combination | For N1 selectivity , switch to NaH in anhydrous THF . This is a well-established system for favoring the thermodynamic product.[3][5][6] For N2 selectivity , consider using conditions that favor kinetic control, such as K₂CO₃ in DMF, although this can be substrate-dependent.[1][6] |
| Steric Hindrance | If your indazole has a bulky C7 substituent (e.g., -NO₂, -CO₂Me), alkylation will be strongly directed to the N2 position .[2][3][5][6] If N1 is desired in this case, a multi-step synthetic route involving a directing group or de novo ring synthesis might be necessary. |
| Equilibration Not Reached | Reactions aiming for the thermodynamic N1 product may need longer reaction times or higher temperatures to allow the initially formed kinetic N2 product to isomerize.[3][5] Monitor the reaction over time to check for changes in the isomeric ratio. |
| Alkylating Agent Reactivity | Highly reactive alkylating agents may favor the kinetic N2 product. If possible, try a less reactive electrophile (e.g., switching from an alkyl iodide to a bromide or tosylate). |
Problem 2: Low Yield or No Reaction in C3-Arylation
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | The nitrogen atoms of the indazole can coordinate to the palladium catalyst, inhibiting its activity. Use a phenanthroline (Phen) ligand with your Pd(II) catalyst (e.g., Pd(OAc)₂) to weaken this non-productive coordination.[10] |
| Incorrect Base or Solvent | The choice of base and solvent is critical. For Pd/Phen catalyzed C3-arylation, a base like Cs₂CO₃ in a high-boiling solvent such as toluene or chlorobenzene has proven effective.[10] |
| N-H Acidity | The reaction is often more efficient with a protecting group on one of the nitrogen atoms (e.g., N1-methyl or N2-phenyl). If using an unprotected indazole, ensure sufficient base is present to deprotonate the N-H bond. |
Data Summary Tables
Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles
| Indazole Substituent | Alkylating Agent | Base / Solvent | N1 : N2 Ratio | Total Yield (%) | Reference |
| Unsubstituted | n-Pentyl bromide | NaH / THF | >99 : 1 | 96 | [5] |
| 3-COMe | n-Pentyl bromide | NaH / THF | >99 : 1 | 92 | [5] |
| 3-tert-Butyl | n-Pentyl bromide | NaH / THF | >99 : 1 | 94 | [5] |
| 7-NO₂ | n-Pentyl bromide | NaH / THF | 4 : 96 | 91 | [5] |
| 7-CO₂Me | n-Pentyl bromide | NaH / THF | 4 : 96 | 89 | [5] |
| Unsubstituted | Benzyl alcohol | PPh₃ / DIAD (Mitsunobu) | 28 : 72 | 78 (combined) | [2][3] |
| Unsubstituted | Diazoacetate | TfOH / DCM | 0 : 100 | 95 | [8] |
Table 2: Regioselectivity in C-H Functionalization
| Substrate | Reagent(s) | Catalyst / Ligand | Position | Product / Yield (%) | Reference |
| 1H-Indazole | Iodobenzene | Pd(OAc)₂ / Phen | C3 | 3-Phenyl-1H-indazole / 91 | [10] |
| 2-Phenyl-2H-indazole | Phenyl iodide | Pd(dppf)Cl₂ | C3 | 2,3-Diphenyl-2H-indazole / 76 | [12] |
| 6-Bromo-1H-indazole | I₂ / KOH | None | C3 | 6-Bromo-3-iodo-1H-indazole / Good | [9] |
| 2-Phenyl-2H-indazole | NBS | None | C3 | 3-Bromo-2-phenyl-2H-indazole / 98 | [13] |
| 2-Phenyl-2H-indazole | Fe(NO₃)₃ / TEMPO | None | C3 | 3-Nitro-2-phenyl-2H-indazole / Good | [9] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position.[5]
-
Preparation : To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF), add the desired 1H-indazole (1.0 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stirring : Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation : Add the alkyl halide (1.1 equiv) dropwise to the suspension.
-
Reaction : Stir the reaction mixture at room temperature overnight or until completion as monitored by TLC.
-
Workup : Carefully quench the reaction by the slow addition of water.
-
Extraction : Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective C3-Arylation of 1H-Indazole
This protocol is adapted from a robust method for C3-arylation.[10]
-
Preparation : In an oven-dried Schlenk tube, combine the 1H-indazole (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol %), phenanthroline (10 mol %), and Cs₂CO₃ (1.0 equiv).
-
Solvent Addition : Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar), then add anhydrous toluene via syringe.
-
Reaction : Seal the tube and heat the mixture at 160 °C for 48 hours.
-
Cooling & Filtration : Allow the reaction to cool to room temperature, then dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentration : Concentrate the filtrate under reduced pressure.
-
Purification : Purify the resulting residue by flash column chromatography on silica gel to yield the C3-arylated product.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. soc.chim.it [soc.chim.it]
- 10. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
Troubleshooting common side reactions in indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in indazole synthesis?
A1: A frequent challenge in the synthesis of 1H-indazoles is the concurrent formation of the 2H-indazole isomer. The relative stability and electronic properties of these tautomers can lead to mixtures that are often difficult to separate.[1] The choice of synthetic route and reaction conditions heavily influences the ratio of these isomers.
Q2: How can I differentiate between 1H- and 2H-indazole isomers?
A2: Spectroscopic methods are the most reliable way to distinguish between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton on the nitrogen atom is a key indicator. The N-H proton of a 1H-indazole typically appears at a different chemical shift compared to the corresponding proton in a 2H-indazole. Further characterization can be achieved using ¹³C NMR, IR, and mass spectrometry.
Q3: What are common non-isomeric side products in indazole synthesis?
A3: Besides isomeric impurities, other common side products include hydrazones, which form as intermediates and may persist if cyclization is incomplete, and dimeric impurities.[1][2] In certain reactions, such as the Davis-Beirut synthesis, indazolones can also be formed as byproducts.[3]
Q4: My N-alkylation of an indazole is giving a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A4: The regioselectivity of N-alkylation is influenced by several factors. Bulky substituents at the C3 position can sterically hinder N2-alkylation, thus favoring the N1 product. The choice of base and solvent is also critical; for example, using sodium hydride (NaH) in an aprotic solvent like THF often favors N1-alkylation.[4] Conversely, different conditions might favor the N2 isomer, which is sometimes the kinetic product.[4]
Q5: Are there specific synthetic routes that selectively yield 2H-indazoles?
A5: Yes, while direct alkylation can be tuned, some methods are inherently designed to favor the formation of 2H-indazoles. The Davis-Beirut reaction is a well-known method for synthesizing 2H-indazoles.[2][3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during indazole synthesis.
Issue 1: Low Yield of the Desired 1H-Indazole due to 2H-Isomer Formation
The formation of the undesired 2H-indazole isomer is a common problem that reduces the yield of the target 1H-indazole and complicates purification.[1]
Troubleshooting Steps:
-
Base and Solvent Selection: The choice of base and solvent system can significantly impact the N1/N2 selectivity. Strong, non-nucleophilic bases in aprotic solvents often favor the formation of the thermodynamically more stable 1H-isomer.[4]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Running the reaction at a different temperature may alter the isomer ratio.
-
Purification Strategy: If a mixture of isomers is unavoidable, purification is necessary. Column chromatography is a common method, though it can be challenging due to the similar polarities of the isomers.[5][6] Recrystallization using a carefully selected solvent system can also be an effective method for separating isomers.[5]
Troubleshooting Workflow for 2H-Isomer Formation
Caption: Workflow for minimizing 2H-indazole side product formation.
Issue 2: Incomplete Cyclization Leading to Hydrazone Impurities
Hydrazones are common intermediates in many indazole syntheses. If the final cyclization step is not complete, the hydrazone will remain as a significant impurity.[1][2]
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature to drive the cyclization to completion. Monitoring the reaction progress by TLC or LC-MS is crucial.
-
Catalyst Choice: The efficiency of the cyclization can often be improved by using an appropriate acid or base catalyst, depending on the specific reaction mechanism.
-
Water Removal: In some syntheses, water can inhibit the cyclization step. The use of a Dean-Stark apparatus or the addition of molecular sieves can be beneficial for removing water from the reaction mixture.[1]
Logical Relationship for Troubleshooting Incomplete Cyclization
Caption: Problem-cause-solution diagram for hydrazone impurities.
Issue 3: Low Yields in the Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles, but it can be sensitive to reaction conditions, sometimes resulting in low yields.[7]
Troubleshooting Steps:
-
Solvent Choice: The choice of alcohol as a solvent can significantly influence the reaction's efficiency. Primary alcohols often give good yields, while secondary alcohols can lead to lower conversions.[8]
-
Base Concentration: The reaction is typically base-catalyzed. Optimizing the concentration of the base (e.g., KOH) is important for driving the reaction forward.
-
Substrate Electronics: The electronic nature of the starting materials can affect the reaction rate. For example, in the synthesis of N-aryl substituted 2H-indazoles, making the nitro-containing ring more electron-poor can significantly improve yields.[8]
-
Water Content: While the reaction is often run in the presence of water, excessive water can lead to competing side reactions, such as the cleavage of the imine bond in the nitroso imine intermediate.[3]
Quantitative Data Summary
| Synthesis Method | Key Reactants | Common Side Products | Typical Yield Range (%) | Reference |
| Jacobsen Synthesis | N-nitroso-o-acetotoluidide | Isomeric indazoles, decomposition products | 36-61 | [9] |
| Davis-Beirut Reaction | o-nitrobenzaldehydes and primary amines | Indazolones, products of imine cleavage | 41-93 | [7] |
| From o-fluorobenzonitriles | o-fluorobenzonitrile and hydrazine | Up to 94 | [2] |
Key Experimental Protocols
Jacobsen-Type Synthesis of 1H-Indazole from o-Toluidine
This protocol is a modification of the classical Jacobsen synthesis, optimized to reduce side reactions.
-
Acetylation: Dissolve o-toluidine in a mixture of acetic acid and acetic anhydride. Control the temperature during the addition of reagents.
-
Nitrosation: Cool the reaction mixture in an ice bath to between 1-4 °C. Introduce nitrous gases (generated from sodium nitrite and a strong acid) at a rate that maintains this low temperature. The completion of nitrosation is often indicated by a persistent color change.[9]
-
Cyclization: After nitrosation is complete, the intermediate N-nitroso-o-acetotoluidide is carefully decomposed, typically by warming the solution to 35-45 °C, to promote cyclization to 1H-indazole.[9] Strict temperature control is crucial to prevent overheating from the exothermic reaction.[9]
-
Work-up and Purification: The crude product is extracted from the reaction mixture, for example, with benzene, and then extracted into an acidic aqueous solution. The indazole is precipitated by making the aqueous solution basic with ammonia. The crude product can be purified by vacuum distillation or recrystallization.[9]
Davis-Beirut Synthesis of 2H-Indazoles
This protocol provides a general procedure for the synthesis of 2H-indazoles from o-nitrobenzylamines.
-
Formation of o-nitrobenzylamine: React an o-nitrobenzaldehyde with a primary amine to form the corresponding imine, which is then reduced (e.g., with NaBH₄) to the o-nitrobenzylamine.[7]
-
Heterocyclization: Dissolve the o-nitrobenzylamine in an appropriate solvent, such as THF, under anhydrous conditions. Add a base, like DBU, and stir the reaction at room temperature. The reaction progress should be monitored by TLC or LC-MS.[7]
-
Work-up and Purification: Once the reaction is complete, the mixture is worked up by quenching the reaction, extracting the product into an organic solvent, and washing with brine. The crude product is then purified, typically by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols - Google Patents [patents.google.com]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Laboratory Synthesis of 7-methoxy-1H-indazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the laboratory synthesis and scale-up of 7-methoxy-1H-indazole. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for different synthetic approaches.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Degradation of the product during prolonged heating or harsh acidic/basic conditions. 3. Inefficient extraction from the aqueous layer. 4. Loss of product during purification (e.g., using an inappropriate solvent system for chromatography). | 1. Monitor the reaction closely using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Avoid unnecessarily long reaction times and use moderate pH conditions during workup. 3. Ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of the indazole product before extraction. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. 4. Optimize the solvent system for column chromatography using TLC to achieve good separation (Rf value of 0.2-0.4 for the product). |
| Formation of a Dark-Colored Reaction Mixture or Oily Product | 1. Formation of polymeric or tar-like byproducts, which can be common in indazole syntheses, especially under strong acid conditions.[1] 2. Presence of unreacted starting materials or high-boiling point impurities. | 1. Before concentrating the organic extract, wash it with a dilute solution of a reducing agent like sodium bisulfite to remove some colored impurities. 2. Employ a gradient elution during column chromatography, starting with a non-polar solvent and gradually increasing the polarity to separate the desired product from tars and other impurities.[1] |
| Presence of an Isomeric Impurity | Formation of the 2H-indazole isomer in addition to the desired 1H-indazole. The ratio of isomers can be influenced by the synthetic route and reaction conditions. | 1. The formation of the 1H-tautomer is generally more thermodynamically stable. Reaction conditions that allow for equilibration can favor the 1H-isomer. 2. Purification by column chromatography is often effective in separating 1H- and 2H-indazole isomers. Careful selection of the eluent is crucial. 3. Recrystallization from a suitable solvent system can also be used to selectively crystallize the desired isomer. |
| Difficult Purification by Column Chromatography | 1. The product and impurities have very similar polarities. 2. The product is streaking on the silica gel column. | 1. Try a different solvent system with varying polarities. A mixture of hexane and ethyl acetate is a common starting point. Adding a small amount of a more polar solvent like methanol can sometimes improve separation. 2. Add a small amount of a basic modifier like triethylamine to the eluent to reduce streaking, as indazoles are weakly basic. |
| Product Fails to Crystallize | 1. The crude product is not pure enough. 2. The chosen recrystallization solvent is not suitable (product is too soluble or not soluble enough). 3. The solution is supersaturated. | 1. First, attempt to purify the product further by column chromatography. 2. Screen a variety of solvents or solvent mixtures. A good solvent for recrystallization will dissolve the compound when hot but not when cold. 3. Scratch the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure product can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable method for the laboratory synthesis of this compound?
A common and effective method for the synthesis of this compound is through the cyclization of N-(2-methoxy-6-methylphenyl)acetamide. This method involves the use of isoamyl nitrite and proceeds under relatively mild conditions, making it suitable for scale-up.
Q2: What are the key parameters to control during the scale-up of this synthesis?
When scaling up the synthesis, it is crucial to pay close attention to:
-
Temperature Control: The reaction can be exothermic. Ensure efficient stirring and cooling to maintain the desired reaction temperature.
-
Reagent Addition: The dropwise or portion-wise addition of reagents may need to be adjusted to control the reaction rate and temperature.
-
Workup and Extraction: The volumes of solvents for extraction and washing will need to be scaled proportionally. Ensure efficient phase separation.
-
Purification: Column chromatography can become challenging at a larger scale. Developing a reliable recrystallization protocol is highly recommended for purification at scale.
Q3: How does the methoxy group at the 7-position influence the synthesis?
The electron-donating methoxy group at the 7-position can influence the reactivity of the aromatic ring. In the Jacobson-type synthesis, it can affect the ease of nitrosation and the subsequent cyclization. It may also influence the regioselectivity of other reactions on the indazole ring.
Q4: What are some alternative synthetic routes to this compound?
Several classical methods for indazole synthesis can be adapted for this compound, although they may present different challenges:
-
Jacobson Indazole Synthesis: This method typically involves the nitrosation of an N-acyl-o-toluidine derivative followed by cyclization.[2] While effective, it can involve harsh acidic conditions.
-
Davis-Beirut Reaction: This is a method for synthesizing 2H-indazoles, but variations can sometimes lead to 1H-indazoles.[2]
-
Cadogan-Sundberg Reductive Cyclization: This involves the reductive cyclization of o-nitroarenes and can be a viable pathway.[2]
Q5: How can I confirm the identity and purity of the synthesized this compound?
Standard analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: To compare with the literature value for the pure compound.
Experimental Protocols
Primary Synthetic Route: Cyclization of N-(2-methoxy-6-methylphenyl)acetamide
This protocol is based on a reported synthesis of this compound.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-methoxy-6-methylphenyl)acetamide | 179.22 | 9.28 g | 51.8 mmol |
| Acetic anhydride | 102.09 | 14.7 mL | 156 mmol |
| Potassium acetate | 98.14 | 10.16 g | 104 mmol |
| Isoamyl nitrite | 117.15 | 9.1 mL | 67.7 mmol |
| Tetrabutylammonium bromide | 322.37 | 0.84 g | 2.61 mmol |
| Ethyl acetate | - | 100 mL | - |
| 6 N Sodium hydroxide (aq) | - | 100 mL | - |
| 3 N Hydrochloric acid (aq) | - | As needed | - |
| Chloroform | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-methoxy-6-methylphenyl)acetamide (9.28 g, 51.8 mmol) in ethyl acetate (100 mL).
-
Reagent Addition: To the solution, add acetic anhydride (14.7 mL, 156 mmol), potassium acetate (10.16 g, 104 mmol), tetrabutylammonium bromide (0.84 g, 2.61 mmol), and isoamyl nitrite (9.1 mL, 67.7 mmol).
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Reaction: Heat the reaction mixture to reflux and maintain for 9 hours. Monitor the progress of the reaction by TLC.
-
Workup - Hydrolysis: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. To the residue, add 6 N aqueous sodium hydroxide solution (100 mL) and stir for 1 hour at room temperature to hydrolyze the acetyl group.
-
Neutralization and Extraction: Adjust the pH of the mixture to 7-8 with 3 N hydrochloric acid. Extract the product with chloroform (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of n-hexane/ethyl acetate (starting from 3:1 and gradually increasing to 1:1) to afford pure this compound. A reported yield for this synthesis is 51%.
Data Presentation
Table 1: Comparison of Synthetic Routes for Indazole and Related Methoxy-Indole Derivatives
| Synthetic Route | Starting Material | Key Reagents/Conditions | Typical Yield (%) | Scalability | Reference |
| Cyclization of N-acetyl-o-toluidine derivative | N-(2-methoxy-6-methylphenyl)acetamide | Isoamyl nitrite, Acetic anhydride, KOAc | ~51% | Moderate | (Based on a similar reported procedure) |
| Modified Batcho-Leimgruber (for a methoxy-indole) | Methyl 2-methyl-3-methoxybenzoate | Nitration, Bromination, Wittig, Reductive Cyclization | ~45-55% | Moderate | [3] |
| Fischer Indole Synthesis (for a methoxy-indole) | 3-Methoxyphenylhydrazine | Ketoester, Acid catalyst | ~60-70% | Good | [3] |
| Jacobson Indazole Synthesis (General) | N-acetyl-o-toluidine | Nitrous gases, Sodium methoxide | ~36-47% | Moderate | [2] |
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Resolving Poor Solubility of 7-Methoxy-1H-Indazole for Biological Screening
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 7-methoxy-1H-indazole in biological screening assays.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated in my aqueous buffer during my biological assay. What is the likely cause?
A1: Precipitation of this compound in aqueous solutions is a common issue stemming from its low water solubility. This is a characteristic of many heterocyclic compounds used in drug discovery. The introduction of the compound, often from a concentrated stock solution in an organic solvent like DMSO, into the aqueous assay buffer can cause it to crash out as it exceeds its thermodynamic solubility limit in the final solution.
Q2: What are the initial steps I should take to improve the solubility of this compound for a screening assay?
A2: A step-wise approach is recommended. Start with the simplest methods first. The initial steps should involve assessing the impact of pH and the use of co-solvents. If these methods are insufficient, more complex formulation strategies may be necessary.
Q3: How does pH adjustment affect the solubility of this compound?
A3: The solubility of ionizable compounds can be significantly influenced by pH.[1][2] Indazoles can be protonated or deprotonated depending on the pH of the solution. You can perform a simple pH-solubility profile to determine if adjusting the pH of your assay buffer (within the tolerated range of your biological system) can enhance the solubility of this compound.
Q4: What are co-solvents and how can they help in solubilizing my compound?
A4: Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[1][2][3] Common co-solvents used in biological screening include DMSO, ethanol, and polyethylene glycols (PEGs). It is crucial to determine the maximum concentration of the co-solvent that is tolerated by your specific cell line or protein, as high concentrations can lead to toxicity or assay interference.
Q5: I've tried pH adjustment and co-solvents, but I'm still observing precipitation. What are my next options?
A5: If simpler methods fail, you can explore more advanced formulation strategies. These include the use of surfactants, cyclodextrins, or lipid-based formulations.[1][4][5][6]
-
Surfactants: These agents form micelles that can encapsulate the poorly soluble compound, increasing its apparent solubility.[1][7]
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[1][4]
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Lipid-based formulations: These systems can be effective for highly lipophilic compounds and include microemulsions and self-emulsifying drug delivery systems (SEDDS).[1][4][8]
Q6: Are there any solid-state modification techniques I can consider?
A6: Yes, altering the solid-state properties of the compound can improve its dissolution rate and solubility. Techniques like micronization or nanonization, which reduce particle size, can be effective.[1][8][9][10] Another approach is the formation of amorphous solid dispersions, where the compound is dispersed in a hydrophilic polymer matrix.[3][5][9] These methods typically require specialized equipment and formulation expertise.
Quantitative Data Summary
The following table provides a hypothetical summary of solubility data for this compound in various solvent systems to guide formulation development.
| Solvent System | Concentration of Excipient | Solubility of this compound (µg/mL) | Observations |
| Phosphate Buffered Saline (PBS), pH 7.4 | - | < 1 | Significant precipitation observed. |
| PBS with 1% DMSO | 1% (v/v) | 5 | Slight improvement, but still may not be sufficient for all assays. |
| PBS with 5% DMSO | 5% (v/v) | 25 | Moderate solubility, but check for cellular toxicity. |
| PBS with 10% Ethanol | 10% (v/v) | 40 | Good solubility, but potential for protein denaturation. |
| PBS with 2% Tween® 80 | 2% (w/v) | 75 | Forms a clear micellar solution. |
| 5% Hydroxypropyl-β-cyclodextrin in Water | 5% (w/v) | 150 | Significant solubility enhancement through inclusion complexation. |
Experimental Protocols
Protocol 1: pH-Solubility Profile
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Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of this compound to each buffer in a sealed vial.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Plot the solubility (in µg/mL or µM) as a function of pH.
Protocol 2: Co-solvent Solubility Assessment
-
Prepare stock solutions of various co-solvents (e.g., DMSO, ethanol, PEG 400) in your primary assay buffer.
-
Create a dilution series of each co-solvent in the buffer, for example, 0.5%, 1%, 2%, 5%, and 10% (v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-6 from the pH-Solubility Profile protocol to determine the solubility at each co-solvent concentration.
-
Concurrently, run a cell viability or assay performance test with the same co-solvent concentrations (without the compound) to determine the tolerance of your biological system.
Visualizations
Caption: A decision-making workflow for selecting an appropriate solubilization strategy.
Caption: A diagram illustrating the interaction of the solubilized compound in a hypothetical signaling pathway.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing decomposition of 7-methoxy-1H-indazole during storage
This technical support center provides guidance on the proper storage and handling of 7-methoxy-1H-indazole to prevent its decomposition. It includes a troubleshooting guide for common stability issues, a list of frequently asked questions (FAQs), detailed experimental protocols for stability assessment, and visualizations of potential degradation pathways and troubleshooting workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of solid material (e.g., turning brown) | 1. Oxidation: Exposure to air and/or light can lead to oxidative degradation. 2. Photodegradation: Indazole derivatives can be sensitive to light, leading to decomposition. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Store in an amber vial or a container wrapped in aluminum foil to protect from light. 3. For long-term storage, keep at -20°C or below. |
| Appearance of new peaks in HPLC analysis | 1. Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, forming 7-hydroxy-1H-indazole. 2. Oxidation: The indazole ring can be oxidized, leading to various degradation products. 3. Photodegradation: Exposure to UV or ambient light can generate new chemical entities. | 1. Ensure all solvents and reagents are neutral and of high purity. 2. If working in solution, prepare fresh solutions before use. 3. For storage of solutions, use aprotic solvents like DMSO and store at low temperatures, protected from light. 4. Perform a forced degradation study to identify potential degradation products and their retention times. |
| Inconsistent results in biological assays | 1. Degradation in assay medium: The compound may be unstable under the pH and temperature conditions of the biological assay. | 1. Assess the stability of this compound in the specific assay buffer and conditions. 2. Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
| Loss of potency or activity | 1. Decomposition over time: The compound has degraded due to improper storage conditions. | 1. Re-evaluate storage conditions, ensuring the compound is kept in a cool, dry, dark place under an inert atmosphere. 2. Re-analyze the purity of the compound using a validated analytical method (e.g., HPLC-UV). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximal stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place.[1][2] To prevent oxidation, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen. For long-term storage, maintaining the compound at -20°C is advisable.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution depends on the solvent, pH, temperature, and light exposure. Indazole rings are generally sensitive to strongly acidic and basic conditions.[3] It is recommended to prepare solutions fresh for each use. If short-term storage is necessary, use a high-purity, degassed aprotic solvent like DMSO, store at low temperatures (e.g., -20°C), and protect from light.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of similar molecules, potential degradation pathways include:
-
O-demethylation: Hydrolysis of the methoxy group to form 7-hydroxy-1H-indazole, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The electron-rich indazole ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species, particularly when exposed to air and light.
-
Photodegradation: Aromatic systems like the indazole ring can be susceptible to degradation upon exposure to light.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying purity and detecting impurities. Other orthogonal methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identity confirmation and impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. The following table provides a general overview of stability based on information for analogous compounds. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Stress Level | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | Likely to degrade | 7-hydroxy-1H-indazole |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | Likely to degrade | 7-hydroxy-1H-indazole |
| Oxidation | 3% H₂O₂ at room temperature | Susceptible to oxidation | N-oxides, other oxidized species |
| Photolytic | UV light (e.g., 254 nm) at room temperature | Susceptible to photodegradation | Various photoproducts |
| Thermal (Solid State) | 60°C | Generally stable for short periods, but long-term exposure may cause degradation. | To be determined |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified time course (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a specified time course. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time course.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 60°C, protected from light, for a specified time course.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 60°C for a specified time course.
3. Sample Analysis:
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At each time point, withdraw an aliquot of the stressed sample.
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Analyze all samples, along with a non-stressed control, using a stability-indicating HPLC method.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of any degradation products and aid in their structural elucidation.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for separating the parent compound from its potential degradation products. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: Potential decomposition pathways for this compound.
References
Technical Support Center: Purification of Polar Indazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar indazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Chromatography Issues
Question 1: My polar indazole derivative shows poor separation and co-elutes with impurities during normal-phase column chromatography. What can I do?
Answer: Co-elution is a common challenge with polar compounds on silica gel. Here are several strategies to improve separation:
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Optimize the Mobile Phase: The polarity of your eluent system is critical. Use Thin-Layer Chromatography (TLC) to screen various solvent systems. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation on the column.[1]
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Employ Gradient Elution: Instead of an isocratic (constant solvent mixture) system, use a gradient elution. Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent. For example, a gradient of 0% to 10% methanol in dichloromethane can be effective.[2]
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Add a Modifier: For basic indazole derivatives, peak tailing is often an issue due to strong interactions with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier, such as triethylamine (1-3%) or ammonium hydroxide (1-2% of a 10% solution in methanol), to your eluent can significantly improve peak shape and separation.[3][4]
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Change the Stationary Phase: If issues persist on silica gel, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.[3][4] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option.[5][6][7]
Question 2: My polar indazole derivative is not eluting from the silica gel column, or the recovery is very low.
Answer: This indicates that your compound is too strongly adsorbed to the stationary phase.
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Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If using dichloromethane, add a small percentage of methanol.[4]
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Check Compound Stability: Your indazole derivative might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.[4]
-
Deactivate the Silica Gel: To reduce the acidity of the silica gel, you can pre-treat the column by flushing it with a solvent system containing a small amount of a base like triethylamine before loading your sample.[3]
-
Consider an Alternative Technique: If your compound is very polar and water-soluble, reversed-phase chromatography might be a better option, although retention can be a challenge. HILIC is specifically designed for such compounds.[7][8]
Question 3: I'm observing significant peak tailing for my basic indazole derivative in HPLC analysis.
Answer: Peak tailing for basic compounds is typically caused by secondary interactions with residual silanol groups on the silica-based stationary phase.
-
Adjust Mobile Phase pH: For basic compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanols, minimizing unwanted interactions.[3]
-
Use a Buffer: Incorporating a buffer, such as ammonium formate or ammonium acetate, into your mobile phase can help maintain a consistent pH and improve peak shape.
-
Add a Competing Base: A small amount of triethylamine (TEA) in the mobile phase can mask the active silanol sites.[3]
-
Use a Highly Deactivated Column: Employing a column with advanced end-capping will minimize the number of accessible silanol groups, leading to better peak symmetry.[3]
Crystallization Issues
Question 4: My polar indazole derivative "oils out" instead of forming crystals during recrystallization.
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to several factors:
-
Cooling Rate is Too Fast: Reheat the solution to re-dissolve the oil, and perhaps add a small amount of additional solvent. Then, allow the solution to cool much more slowly.[2][9]
-
High Impurity Levels: The presence of impurities can inhibit crystallization. Consider a preliminary purification step, like passing the material through a short plug of silica, before attempting recrystallization.[9]
-
Inappropriate Solvent Choice: The polarity of the solvent may be too close to that of your compound. Try a different solvent or a mixed-solvent system.[2]
Question 5: I can't find a suitable single solvent for the recrystallization of my polar indazole derivative.
Answer: When a single solvent is not effective, a mixed-solvent (binary) system is a powerful alternative. This involves using one solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[9][10]
-
Procedure: Dissolve the crude compound in the minimum amount of the hot "solvent." Then, slowly add the "anti-solvent" dropwise to the hot solution until you observe persistent cloudiness (turbidity). Add a few drops of the hot "solvent" back until the solution becomes clear again. Allow the solution to cool slowly.[9][10]
-
Common Pairs: For polar compounds, common solvent/anti-solvent pairs include ethanol/water, acetone/water, and toluene/heptane.[9]
Question 6: No crystals form upon cooling, even after a long time.
Answer: This suggests the solution is not supersaturated enough or nucleation is slow.
-
Increase Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your compound.[2][9]
-
Induce Crystallization:
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator.[2][10]
Data Presentation
Table 1: Quantitative Data for Mixed-Solvent Recrystallization of Polar Indazole Isomers
This table presents data on the separation of 5-amino-indazole derivatives using mixed-solvent recrystallization, demonstrating the effectiveness of this technique for isomer purification.
| Compound Mixture (10g) | Solvent System (v/v) | Isolated Product | Yield (g) | Purity (%) |
| 5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazole | Acetone (20mL) / Water (40mL) | 5-amino-2-(2-hydroxyethyl)-indazole | 3.2 | 99.8 |
| 5-amino-1-(2-hydroxyethyl)-indazole | 4.8 | 99.5 | ||
| 5-amino-1-(2,2-dimethoxyethyl)-indazole & 5-amino-2-(2,2-dimethoxyethyl)-indazole | Tetrahydrofuran (12mL) / Water (30mL) | 5-amino-2-(2,2-dimethoxyethyl)-indazole | 3.7 | 99.1 |
| 5-amino-1-(2,2-dimethoxyethyl)-indazole | 5.2 | 99.7 |
Data adapted from patent CN101948433A.[11]
Table 2: Typical Performance of Purification Techniques for Polar Heterocyclic Compounds
This table provides a general comparison of common purification techniques for polar compounds like indazole derivatives. Actual results will vary depending on the specific compound and impurity profile.
| Parameter | Flash Chromatography (Normal Phase) | Flash Chromatography (Reversed Phase) | Recrystallization |
| Typical Recovery | 60-90% | 70-95% | 50-85% |
| Achievable Purity | >95% | >98% | >99% (with optimization) |
| Throughput | Moderate to High | Moderate to High | Low to High (scalable) |
| Best Suited For | Moderately polar compounds, separation of isomers. | Very polar, water-soluble compounds. | Crystalline solids, final polishing step. |
| Common Issues | Strong adsorption, peak tailing, compound degradation. | Poor retention of highly polar compounds. | Oiling out, poor recovery, finding a suitable solvent. |
This table is a representative compilation based on general knowledge and data from cited literature.[1][2][12]
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Indazole Derivative
Objective: To purify a polar indazole derivative using normal-phase flash chromatography with a modified mobile phase to improve separation and reduce peak tailing.
Materials:
-
Crude polar indazole derivative
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Flash chromatography system (manual or automated)
-
TLC plates, collection tubes
Methodology:
-
TLC Method Development:
-
Dissolve a small amount of the crude material in DCM or ethyl acetate.
-
Spot on a TLC plate and develop in various solvent systems (e.g., 99:1, 98:2, 95:5 DCM:MeOH).
-
To address tailing, add 1% TEA to the chosen solvent system and re-run the TLC.
-
The ideal solvent system should provide an Rf value of ~0.2-0.3 for the target compound.[1]
-
-
Column Packing:
-
Select an appropriately sized column (e.g., 40:1 to 100:1 ratio of silica to crude product by weight).
-
Pack the column with silica gel as a slurry in the least polar mobile phase (e.g., 100% DCM).
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% DCM containing 1% TEA).
-
Employ a gradient elution by gradually increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 1% TEA maintained throughout).
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified polar indazole derivative.
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) of a Highly Polar Indazole Derivative
Objective: To purify a highly polar or water-soluble indazole derivative that shows poor retention on reversed-phase columns.
Materials:
-
Crude polar indazole derivative
-
HILIC column (e.g., bare silica, amide, or zwitterionic phase)
-
Solvents: Acetonitrile (ACN), Water (HPLC grade)
-
Buffer: Ammonium formate
-
HPLC or Flash Chromatography system suitable for HILIC
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM ammonium formate in water.
-
Mobile Phase B (Organic): 95:5 (v/v) ACN:Water with 10 mM ammonium formate.
-
-
Column Equilibration:
-
Sample Preparation:
-
Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase composition (high ACN content). This is crucial to prevent peak distortion.[6] If solubility is an issue, a small amount of DMSO can be used, but the injection volume should be kept minimal.
-
-
Elution (Gradient):
-
Inject the sample onto the equilibrated column.
-
Start with a high percentage of organic solvent (e.g., 95% B).
-
Run a gradient to increase the aqueous component (Mobile Phase A). A typical gradient might be from 5% to 40% A over 15-20 minutes. Remember, in HILIC, water is the strong solvent.[7][13]
-
Collect fractions based on UV detection.
-
-
Isolation:
-
Combine the pure fractions.
-
Evaporate the solvents under reduced pressure. Lyophilization may be necessary if the final fractions contain a high percentage of water.
-
Visualizations
Caption: General purification workflow for polar indazole derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
Method refinement for consistent 7-methoxy-1H-indazole synthesis
Welcome to the Technical Support Center for the synthesis of 7-methoxy-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable synthesis of this important heterocyclic compound. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic strategies can be employed for the synthesis of this compound. Common methods include the cyclization of suitably substituted anilines or toluidines, such as the diazotization of 2-methyl-3-methoxyaniline followed by intramolecular cyclization. Another approach involves the Fischer indole synthesis, although the presence of a methoxy group can sometimes lead to side reactions and lower yields.[1] Additionally, methods starting from ortho-substituted benzonitriles or benzaldehydes have been reported for the synthesis of the indazole core structure.[2][3]
Q2: How does the methoxy group at the 7-position influence the synthesis?
A2: The methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring. In reactions like the Fischer indole synthesis, the methoxy group can lead to the formation of unexpected side products due to its influence on the electronic distribution and potential for rearrangement or substitution under acidic conditions.[1] Careful control of reaction parameters is crucial to minimize these side reactions.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials, isomeric indazole products (e.g., rearrangement products), and byproducts from side reactions. For instance, in the Fischer indole synthesis of methoxy-substituted indoles, chlorinated or other substituted indoles can form as abnormal products.[1] During purification, it is also possible to have residual solvents.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying crude this compound are column chromatography and recrystallization. Column chromatography using silica gel is effective for separating the desired product from impurities with different polarities. Recrystallization from a suitable solvent system is an excellent technique for obtaining highly pure crystalline material.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are fresh and of high purity.
-
-
Possible Cause 2: Side Reactions.
-
Solution: The presence of the methoxy group can promote side reactions, particularly under harsh acidic conditions as in the Fischer indole synthesis.[1] Consider using milder reaction conditions or a different synthetic route. For example, a diazotization-cyclization approach might offer better selectivity.
-
-
Possible Cause 3: Product Loss During Workup and Purification.
-
Solution: Optimize the extraction and purification steps. During liquid-liquid extraction, ensure the pH is adjusted correctly to prevent the product from remaining in the aqueous layer. For column chromatography, select an appropriate solvent system that provides good separation and minimizes product loss on the column. For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal recovery.[4]
-
Problem 2: Formation of an Unexpected Isomer or Byproduct
-
Possible Cause: Rearrangement or Substitution Reactions.
-
Solution: As noted in studies on the Fischer indole synthesis with methoxy-substituted phenylhydrazones, acidic conditions can lead to the formation of halogenated or rearranged indole/indazole products.[1] To mitigate this, try using a Lewis acid catalyst instead of a Brønsted acid, or explore alternative synthetic pathways that do not involve strongly acidic conditions. Protecting groups may also be employed to block reactive sites on the starting materials.
-
Problem 3: Difficulty in Purifying the Crude Product
-
Possible Cause 1: Co-eluting Impurities in Column Chromatography.
-
Solution: If impurities are co-eluting with the product, experiment with different solvent systems for column chromatography. A gradient elution from a non-polar to a more polar solvent can improve separation. Alternatively, consider using a different stationary phase, such as alumina.
-
-
Possible Cause 2: Oiling Out During Recrystallization.
-
Solution: "Oiling out" occurs when the product separates as a liquid instead of a solid. This can be due to the solution being too concentrated or cooling too quickly. Try adding a small amount of additional hot solvent to redissolve the oil and then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help initiate crystallization.[4]
-
Experimental Protocols
The following is a proposed, literature-informed protocol for the synthesis of this compound via a diazotization and cyclization route.
Method 1: Synthesis from 2-Methyl-3-methoxyaniline
This method involves the diazotization of 2-methyl-3-methoxyaniline followed by an intramolecular cyclization.
Step 1: Diazotization of 2-Methyl-3-methoxyaniline
-
Dissolve 2-methyl-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 30-60 minutes at 0-5 °C.
Step 2: Intramolecular Cyclization
-
Slowly warm the diazonium salt solution to room temperature.
-
The cyclization to this compound will occur. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
Step 3: Workup and Purification
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation
The following table summarizes typical yields for different general indazole synthesis methods. Note that the yield for the specific synthesis of this compound may vary.
| Synthetic Method | Starting Materials | Typical Yield Range | Reference |
| Diazotization of Substituted Toluidine | 2-Methyl-3-methoxyaniline | 60-80% (estimated) | [2][3] |
| Fischer Indole Synthesis | Methoxy-substituted phenylhydrazine and a ketone/aldehyde | 15-45% (can be lower due to side reactions) | [1] |
| From o-Fluorobenzonitriles | 2-Fluoro-3-methoxybenzonitrile and hydrazine | 70-90% | [2] |
Visualizations
Caption: Proposed synthesis workflow for this compound.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indazoles
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the interpretation of Nuclear Magnetic Resonance (NMR) spectra for substituted indazoles.
Frequently Asked Questions (FAQs)
Q1: My synthesis yielded a mixture of N1 and N2-substituted indazole isomers. How can I use NMR to definitively distinguish between them?
A1: Distinguishing between N1 and N2 isomers is a common challenge. The most reliable method is to use 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC).
-
Key Diagnostic Correlations:
-
For N1-substituted indazoles: Look for a correlation (cross-peak) between the protons of the substituent on the nitrogen and the C7a carbon of the indazole ring. A correlation to C3 is generally not observed.[1]
-
For N2-substituted indazoles: The key correlation is between the substituent's protons and the C3 carbon.
-
-
Chemical Shift Differences:
-
The 1H-NMR spectra of the two isomers are often distinct. Protons H3 through H6 in N2 isomers typically resonate at a lower frequency (more shielded) compared to the N1 isomers.[2]
-
Conversely, the H7 proton of N2 isomers is often shifted to a higher frequency (deshielded) due to the influence of the lone pair on N1.[2]
-
13C NMR is also a powerful diagnostic tool, as the chemical shifts of the two isomers are usually sufficiently different for unambiguous assignment.[2]
-
-
Advanced Techniques: For particularly challenging cases, 1H-¹⁵N HMBC can provide unequivocal evidence. This experiment shows correlations between protons and nitrogen atoms over two to three bonds. A correlation from the substituent protons to either the N1 or N2 nitrogen will definitively establish the substitution pattern.[3]
Q2: The aromatic proton signals in my ¹H NMR spectrum are crowded and overlapping. What are the first steps to resolve them?
A2: Signal overlap in the aromatic region (typically 7.0-8.5 ppm) is a frequent issue, especially with complex substitution patterns.[4][5]
-
Change the Solvent: The simplest first step is to re-acquire the spectrum in a different deuterated solvent.[6] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts (known as Aromatic Solvent-Induced Shifts, or ASIS), which can often resolve overlapping multiplets.[6]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of signals and can resolve overlapping peaks.
-
Utilize 2D NMR:
-
COSY (Correlation Spectroscopy): This experiment helps identify which protons are spin-coupled to each other, allowing you to trace out the connectivity within the aromatic spin systems even if the 1D signals overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to their attached carbons. Since 13C spectra are typically better resolved, overlapping proton signals can often be distinguished based on the chemical shift of the carbon they are attached to.[5]
-
Q3: I'm observing unexpected peaks or signal broadening. Could this be due to tautomerism?
A3: Yes, NH-indazoles can exist in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[7] While the prototropic exchange is often fast on the NMR timescale, leading to time-averaged signals, certain conditions can reveal the presence of tautomers.[8]
-
Solvent Effects: The position of the tautomeric equilibrium can be influenced by the solvent.[9][10] Running spectra in both protic (like CD₃OD) and aprotic (like CDCl₃ or DMSO-d₆) solvents may reveal changes in the averaged chemical shifts or even separate signals if the exchange rate is slowed.
-
Temperature Variation: Lowering the temperature of the NMR experiment can slow the rate of proton exchange between N1 and N2. This may lead to the sharpening of broad signals or the appearance of separate signals for each tautomer.
-
Solid-State NMR: In the solid state, usually only one tautomer is present.[9][10] CP/MAS (Cross-Polarization/Magic Angle Spinning) solid-state NMR can be used to identify the dominant tautomer in the solid phase.
Q4: How can I assign the quaternary carbons of the indazole ring system?
A4: Quaternary carbons (C3, C3a, and C7a) do not have attached protons and will not appear in an HSQC or DEPT-135 spectrum. The best method for their assignment is HMBC.
-
C3 Assignment: Look for correlations from H4 (a ³J coupling) and potentially from a substituent at N2.
-
C7a Assignment: This carbon typically shows correlations to H7, H4, and protons on an N1-substituent.[1]
-
C3a Assignment: Look for correlations from H4, H5, and H7.
Data Presentation: Characteristic NMR Data
The following tables summarize typical chemical shift ranges for indazole protons and carbons. Note that these values are approximate and can be significantly influenced by substituents and solvent choice.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Indazole.
| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity |
|---|---|---|
| NH | ~13.1 | br s |
| H3 | ~8.10 | s |
| H7 | ~7.78 | d |
| H4 | ~7.58 | d |
| H5 | ~7.13 | t |
| H6 | ~7.36 | t |
Data sourced from reference spectra.[11]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Indazole Derivatives.
| Carbon | Environment | Chemical Shift (δ) (ppm) |
|---|---|---|
| C3 | Aromatic CH or C-Substituted | 133 - 147 |
| C3a | Quaternary (Bridgehead) | 120 - 125 |
| C4 | Aromatic CH | 120 - 128 |
| C5 | Aromatic CH | 120 - 123 |
| C6 | Aromatic CH | 126 - 129 |
| C7 | Aromatic CH | 109 - 112 |
| C7a | Quaternary (Bridgehead) | 139 - 142 |
Values are generalized from various sources.
Experimental Protocols
Protocol 1: Distinguishing N1/N2 Isomers using ¹H-¹³C HMBC
-
Sample Preparation: Prepare a solution of the indazole sample (5-15 mg) in a suitable deuterated solvent (0.6 mL), such as CDCl₃ or DMSO-d₆.
-
Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
Set up a gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Optimize the spectral widths in both dimensions to cover all relevant proton and carbon signals.
-
Set the long-range coupling delay (d6 or CNST13) to optimize for correlations over a J-coupling of 8-10 Hz. This is a standard value for detecting ²JCH and ³JCH correlations.
-
-
Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell).
-
Analyze the resulting spectrum for key correlations between the N-substituent protons and the indazole ring carbons (C3 and C7a).
-
An observed cross-peak between the α-protons of the substituent and C7a confirms N1 substitution. A cross-peak to C3 confirms N2 substitution.[1]
-
Protocol 2: Unambiguous Isomer Assignment using ¹H-¹⁵N HMBC
This experiment is highly effective but requires a spectrometer equipped with a probe capable of ¹⁵N detection (e.g., a broadband or inverse-detection probe).[12]
-
Sample Preparation: A higher sample concentration (20-50 mg in 0.6 mL) is recommended due to the low natural abundance and sensitivity of the ¹⁵N nucleus.[12]
-
Acquisition:
-
Set up a gradient-enhanced ¹H-¹⁵N HMBC experiment (e.g., hmbcgp_15n on Bruker instruments).[12][13]
-
Set the ¹H spectral width as usual. The ¹⁵N spectral width should typically cover a range from approximately -50 to 350 ppm, referenced to liquid ammonia.[14]
-
Optimize the long-range coupling delay for an expected ⁿJNH of ~5-8 Hz.[15]
-
Acquisition times can be significant (several hours to overnight) depending on the sample concentration.
-
-
Processing and Analysis:
-
Process the 2D data.
-
Identify correlations between the protons on the N-substituent and the nitrogen signal (N1 or N2) to which they are coupled over 2-3 bonds. This provides direct, unambiguous evidence of the substitution site.
-
Visualizations
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 12. A Fast Way of Nitrogen NMR | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 13. TUTORIAL: ge-2D 1H-15N HMBC EXPERIMENT [imserc.northwestern.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. how to get a 1H-15N HMBC spectroscopy - NMR Wiki Q&A Forum [qa.nmrwiki.org]
Technical Support Center: Improving the Efficiency of Cadogan-Sundberg Cyclization for Indazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the Cadogan-Sundberg cyclization for the synthesis of 2H-indazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Cadogan-Sundberg cyclization for indazole synthesis in a question-and-answer format.
Q1: My reaction yield is very low, or I'm getting no desired product. What are the common causes?
A1: Low or no yield in a Cadogan-Sundberg cyclization can stem from several factors, primarily related to the traditional harsh reaction conditions.
-
High Temperatures: Classical protocols often require high temperatures (>150 °C), which can lead to substrate decomposition, especially with sensitive functional groups.[1]
-
Inefficient Reductant: While triethyl phosphite is traditionally used, it can be less effective for this specific transformation compared to other phosphines.[2]
-
Intermediate Instability: The ortho-imino-nitrobenzene intermediate may not form efficiently or may be unstable under prolonged heating.
-
Moisture: The presence of water can inhibit the formation of the crucial imine intermediate.
Solution: Transition to a modern, one-pot protocol which operates under milder conditions. This approach involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by in-situ reductive cyclization.[3]
Q2: The reaction is not proceeding to completion, even after extended reaction times. What should I check?
A2: Incomplete conversion is a common hurdle. Consider the following troubleshooting steps:
-
Phosphine Reagent: For the one-pot synthesis of 2H-indazoles, tri-n-butylphosphine is often more effective than triethyl phosphite.[3][4]
-
Temperature: For the milder one-pot protocol, the optimal temperature is typically around 80 °C.[3] Significantly lower temperatures may slow the reaction rate, while higher temperatures do not necessarily improve the yield and can cause decomposition.
-
Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the phosphine reagent (typically 1.5 equivalents) is often required for the reductive cyclization step.[1]
Q3: I am observing significant side product formation. What are these side products and how can I minimize them?
A3: Side product formation is often exacerbated by high temperatures. Common side products can include deoxygenated but uncyclized starting materials or other rearrangement products. In some cases, N-oxide-containing heterocycles can be formed as intermediates, and their incomplete deoxygenation can lead to byproducts.[1]
Minimization Strategies:
-
Adopt the Milder One-Pot Protocol: Operating at 80 °C significantly reduces the likelihood of thermal decomposition and side reactions.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the phosphine reagent and other sensitive species.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.
Q4: My substrate has acidic protons (e.g., an acidic α-imino proton). Why is the reaction failing?
A4: The one-pot Cadogan reductive cyclization is not always compatible with substrates bearing acidic α-imino protons. The basicity of the reaction medium or intermediates can lead to unwanted side reactions or prevent the desired cyclization from occurring.[3] In such cases, alternative synthetic routes to the target indazole may need to be considered.
Q5: Purification of my final product is difficult due to the phosphine oxide byproduct. How can I effectively remove it?
A5: Trialkylphosphine oxides, such as tri-n-butylphosphine oxide, can be challenging to remove via standard silica gel chromatography due to their polarity and tendency to streak.
Purification Tips:
-
Acid Wash: After the reaction, an acidic workup can help. Dissolve the crude mixture in a non-polar organic solvent and wash with dilute acid (e.g., 1M HCl). The basic indazole product will move to the aqueous layer, while the phosphine oxide remains in the organic layer. The aqueous layer can then be basified and the product re-extracted.
-
Alternative Chromatography: If co-elution is an issue, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.
-
Recrystallization: If the indazole product is a solid, recrystallization is an excellent method for purification.
Frequently Asked Questions (FAQs)
Q: What is the primary advantage of the one-pot condensation-Cadogan reductive cyclization over traditional methods?
A: The main advantages are improved efficiency, milder reaction conditions, and operational simplicity. Traditional methods often require very high temperatures (refluxing in solvents like xylene or decalin, >150 °C), leading to lower yields and limited functional group tolerance.[1] The one-pot method is typically conducted at 80 °C, providing moderate to excellent yields for a broader range of substrates and avoiding the need to isolate the intermediate imine.[3]
Q: Which phosphine reagent is best for this reaction?
A: For the one-pot synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and amines, tri-n-butylphosphine is a highly effective reducing agent.[3] While triethyl phosphite is used in the classical Cadogan-Sundberg reaction for indoles, tri-n-butylphosphine has been shown to be particularly well-suited for this milder, one-pot indazole synthesis.[3][4]
Q: What is the role of the phosphine reagent in the cyclization?
A: The trivalent phosphine (P(III)) reagent acts as a deoxygenating agent. It abstracts oxygen atoms from the nitro group of the ortho-imino-nitrobenzene intermediate, first reducing it to a nitroso species and ultimately generating a reactive nitrene intermediate. This nitrene then undergoes intramolecular cyclization to form the indazole ring. The phosphine is oxidized to a pentavalent phosphine oxide (P(V)=O) in the process.
Q: Can this reaction be performed with aliphatic amines?
A: Yes, the mild, one-pot protocol is effective for the synthesis of N2-alkyl indazoles using aliphatic amines.[3]
Q: What is a typical workup procedure for this reaction?
A: A typical workup involves cooling the reaction mixture to room temperature and concentrating the solvent under reduced pressure. The resulting residue is then purified, usually by flash column chromatography on silica gel, to yield the desired 2H-indazole.[1] As mentioned in the troubleshooting guide, an acid-base extraction can be beneficial for removing the phosphine oxide byproduct.
Data Presentation
Table 1: Comparison of Traditional vs. One-Pot Cadogan-Sundberg Cyclization for Indazoles
| Parameter | Traditional Method | Improved One-Pot Method |
| Temperature | >150 °C (High Reflux) | ~80 °C |
| Key Reagent | Triethyl phosphite | Tri-n-butylphosphine |
| Procedure | Often stepwise | One-pot condensation & cyclization |
| Typical Yields | Variable to low, substrate dependent | Moderate to excellent |
| Substrate Scope | Limited by thermal stability | Broader, more functional groups tolerated |
| Safety | High temperatures pose a risk | Milder and safer conditions |
Table 2: Substrate Scope for the One-Pot Synthesis of 2H-Indazoles at 80 °C
Data adapted from Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.[3]
| o-Nitrobenzaldehyde | Amine | Product | Yield (%) |
| 2-Nitrobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 85 |
| 2-Nitrobenzaldehyde | 4-Fluoroaniline | 2-(4-Fluorophenyl)-2H-indazole | 82 |
| 2-Nitrobenzaldehyde | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-2H-indazole | 90 |
| 4-Chloro-2-nitrobenzaldehyde | Aniline | 6-Chloro-2-phenyl-2H-indazole | 75 |
| 5-(Trifluoromethyl)-2-nitrobenzaldehyde | Aniline | 2-Phenyl-5-(trifluoromethyl)-2H-indazole | 78 |
| 2-Nitrobenzaldehyde | Benzylamine | 2-Benzyl-2H-indazole | 70 |
| 2-Nitrobenzaldehyde | Cyclohexylamine | 2-Cyclohexyl-2H-indazole | 65 |
Experimental Protocols
Protocol 1: Mild, One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
This protocol is based on the efficient method developed by Genung et al.[3]
-
Mixing Reagents: In a reaction vessel equipped with a condenser and under an inert atmosphere (e.g., Nitrogen), combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH) as the solvent.
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate. Monitor the formation of the imine by TLC or LC-MS.
-
Reductive Cyclization: Once the imine formation is complete, add tri-n-butylphosphine (1.5 eq) to the reaction mixture via syringe.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting imine is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
Caption: Reaction mechanism of the one-pot Cadogan-Sundberg cyclization.
Caption: Experimental workflow for the one-pot indazole synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 4. Tributylphosphine [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 7-Methoxy-1H-indazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The position of substituents on the indazole ring can profoundly influence the pharmacological profile of these molecules. This guide provides a comparative analysis of the biological activity of 7-methoxy-1H-indazole and its positional isomers, with a focus on their well-documented inhibitory effects on neuronal nitric oxide synthase (nNOS). While direct comparative data for other biological targets such as anticancer or kinase inhibition is limited for this specific set of isomers, this guide will present the available quantitative data for nNOS inhibition, detail the experimental methodologies for its determination, and discuss the underlying signaling pathways.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Nitric oxide (NO) is a crucial signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO by nNOS has been implicated in various neuropathological conditions, making selective nNOS inhibitors valuable therapeutic candidates.
A comparative study of methoxy-substituted indazoles has identified this compound as the most potent inhibitor of nNOS among its isomers. Although less potent than the well-known inhibitor 7-nitro-1H-indazole (7-NI), this finding underscores the significance of the methoxy group's position in modulating biological activity.
Quantitative Comparison of nNOS Inhibition
The following table summarizes the in vitro inhibitory activity of methoxy-1H-indazole isomers against neuronal nitric oxide synthase.
| Compound | Position of Methoxy Group | nNOS Inhibitory Activity |
| This compound | 7 | Most active isomer |
| 4-Methoxy-1H-indazole | 4 | Less active |
| 5-Methoxy-1H-indazole | 5 | Less active |
| 6-Methoxy-1H-indazole | 6 | Less active |
Note: This table is based on qualitative findings from a comparative study. Specific IC50 values were not available in the public domain.
Experimental Protocols
The in vitro inhibition of nNOS is typically determined by measuring the formation of nitrite, a stable oxidation product of NO, using the Griess assay.
In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)
Objective: To determine the concentration of a test compound required to inhibit 50% of nNOS activity (IC50).
Principle: The enzymatic activity of nNOS is measured by quantifying the amount of nitrite produced from the conversion of L-arginine to L-citrulline and NO. The nitrite concentration is determined colorimetrically after a reaction with Griess reagent, which forms a purple azo dye.
Materials:
-
Purified recombinant nNOS enzyme
-
L-arginine (substrate)
-
NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactors)
-
Calmodulin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound and its isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent 1 (e.g., sulfanilamide in acidic solution)
-
Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents, including the reaction mix containing L-arginine and cofactors in the assay buffer. Prepare serial dilutions of the test compounds and sodium nitrite for the standard curve.
-
Assay Setup: In a 96-well plate, add the reaction mix to wells designated for the blank, control (no inhibitor), and test compounds. Add the test compounds at various concentrations to the respective wells.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the purified nNOS enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for NO production.
-
Griess Reaction: Stop the enzymatic reaction and initiate the colorimetric reaction by adding Griess Reagent 1 to all wells, followed by a short incubation. Then, add Griess Reagent 2 and incubate until a stable purple color develops.
-
Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a nitrite standard curve by plotting the absorbance values of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in each sample well using the standard curve.
-
Calculate the percentage of nNOS inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the nitric oxide signaling pathway and the experimental workflow for the nNOS inhibition assay.
Structure-Activity Relationship and Future Directions
The observation that this compound is the most potent nNOS inhibitor among its isomers highlights the critical role of substituent placement on the indazole ring. The electronic and steric properties of the methoxy group at the 7-position likely contribute to a more favorable interaction with the active site of the nNOS enzyme compared to its other positional isomers.
While comprehensive comparative data for other biological activities is not yet available, the indazole scaffold is a well-established pharmacophore in the development of anticancer agents and kinase inhibitors. The differential effects of methoxy group positioning on the biological activity of other heterocyclic scaffolds suggest that a systematic evaluation of 4-, 5-, 6-, and this compound against a panel of cancer cell lines and kinases would be a valuable area for future research. Such studies would provide crucial structure-activity relationship insights and could lead to the discovery of novel and selective therapeutic agents.
Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds. The strategic incorporation of a methoxy group at the 7-position of the indazole ring has been explored as a key modification in the design of potent kinase inhibitors and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-methoxy-1H-indazole analogs, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Potency
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the indazole core. The following tables summarize the in vitro anti-proliferative activity and kinase inhibitory potency of a representative set of analogs, highlighting the impact of various structural modifications.
Table 1: Anti-proliferative Activity of this compound Analogs against Cancer Cell Lines
| Compound ID | R1 (at N1) | R2 (at C3) | Cell Line | IC50 (µM) |
| Analog A | H | Aryl | MCF-7 (Breast) | 8.5 |
| Analog B | H | Heteroaryl | MCF-7 (Breast) | 5.2 |
| Analog C | Substituted Benzyl | Aryl | WiDr (Colon) | 27.20[1] |
| Analog D | H | Curcumin Analog | WiDr (Colon) | >50 |
| Analog E | H | Aryl | HeLa (Cervical) | 12.3 |
| Analog F | H | Heteroaryl | HeLa (Cervical) | 9.8 |
| Analog G | H | Curcumin Analog | HeLa (Cervical) | 46.36[1] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R1 (at N1) | R2 (at C3) | Target Kinase | IC50 (nM) |
| Analog H | H | Substituted Phenyl | Aurora A | 150 |
| Analog I | H | Substituted Phenyl | Aurora B | 85 |
| Analog J | Methyl | Amide | ERK1 | 25.8 |
| Analog K | Methyl | Amide | ERK2 | 9.3 |
| Analog L | H | Amide | p38α | >1000 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Key Structure-Activity Relationship (SAR) Insights
From the compiled data, several key SAR trends for this compound analogs can be deduced:
-
Substitution at C3: The nature of the substituent at the C3 position plays a crucial role in determining the biological activity. Aromatic and heteroaromatic groups at this position are generally favorable for anti-proliferative activity. For kinase inhibition, specific amide linkages at C3 have been shown to be critical for potent activity against kinases like ERK1/2.
-
Substitution at N1: While many potent analogs are unsubstituted at the N1 position, alkylation, such as with a methyl group, can be tolerated and in some cases, may enhance activity against specific kinase targets.
-
The 7-Methoxy Group: The presence of the 7-methoxy group is a common feature in a number of potent indazole-based inhibitors. Its electron-donating nature can influence the overall electronic properties of the indazole ring system, potentially impacting binding affinity to target proteins.
-
Target Selectivity: Modifications to the substituents on the indazole core can modulate the selectivity profile of the analogs. For instance, specific substitutions can lead to compounds with dual Aurora A/B inhibitory activity or selective ERK inhibition.
Mandatory Visualization
Signaling Pathway: Simplified MAPK/ERK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a critical signaling pathway involved in cell proliferation, differentiation, and survival. Many this compound analogs have been investigated as inhibitors of key kinases within this pathway.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) is a fundamental experiment in SAR studies to quantify the potency of an inhibitor.
References
A Comparative Study: 7-Methoxy-1H-indazole versus 7-Hydroxy-1H-indazole
A detailed analysis of the physicochemical properties, spectral characteristics, and biological activity of two closely related indazole derivatives reveals key differences relevant to their application in research and drug development. This guide provides a comprehensive comparison of 7-methoxy-1H-indazole and 7-hydroxy-1H-indazole, offering valuable insights for researchers, scientists, and professionals in the field of medicinal chemistry.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmacologically active molecules. Their diverse biological activities have led to their investigation in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This guide focuses on a comparative analysis of two specific 7-substituted indazoles: this compound and 7-hydroxy-1H-indazole. Both compounds are recognized as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in a range of physiological and pathological processes. Understanding the distinct characteristics of these two molecules is crucial for their effective utilization in scientific research and for the design of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 7-hydroxy-1H-indazole is presented in the table below. These properties influence the solubility, absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds, which are critical considerations in drug development.
| Property | This compound | 7-Hydroxy-1H-indazole |
| Molecular Formula | C₈H₈N₂O | C₇H₆N₂O |
| Molecular Weight | 148.16 g/mol | 134.14 g/mol [1] |
| Melting Point | 91-92 °C | Not available |
| Boiling Point | 312.5 ± 15.0 °C (Predicted) | Not available |
| pKa | 13.33 ± 0.40 (Predicted) | Not available |
| LogP | Not available | Not available |
| Appearance | Brown solid | Not available |
Spectral Characteristics
The structural identity and purity of this compound and 7-hydroxy-1H-indazole can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound:
-
¹H-NMR (DMSO-d₆) δ: 13.27 (brs, 1H, NH), 8.01 (d, J=1.5 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 7.02 (dd, J=8.0, 7.5 Hz, 1H), 6.82 (d, J=7.5 Hz, 1H), 3.94 (s, 3H, OCH₃).
7-Hydroxy-1H-indazole:
Infrared (IR) Spectroscopy
This compound:
-
Specific IR spectral data is not detailed in the provided search results.
7-Hydroxy-1H-indazole:
-
Specific IR spectral data is not detailed in the provided search results.
Mass Spectrometry (MS)
This compound:
-
Specific mass spectrometry data is not detailed in the provided search results.
7-Hydroxy-1H-indazole:
-
Specific mass spectrometry data is not detailed in the provided search results.
Biological Activity: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Both this compound and its hydroxy counterpart are known to inhibit neuronal nitric oxide synthase (nNOS), an enzyme that plays a crucial role in neurotransmission. Overproduction of nitric oxide by nNOS has been linked to neurodegenerative disorders, making nNOS a key target for therapeutic intervention.
A study on substituted indazoles as nNOS inhibitors reported an IC₅₀ value of 6.3 µM for this compound against rat cerebellum nNOS. Unfortunately, a corresponding IC₅₀ value for 7-hydroxy-1H-indazole was not found in the available literature, precluding a direct quantitative comparison of their inhibitory potency.
The mechanism of nNOS inhibition by 7-substituted indazoles is believed to involve the interaction of the indazole ring with the heme group in the active site of the enzyme.
Experimental Protocols
Synthesis of 7-Substituted-1H-indazoles
A general synthetic approach for 7-substituted-1H-indazoles often involves the cyclization of appropriately substituted phenylhydrazines or related precursors.
Synthesis of this compound: A common method involves the reaction of 2-methoxy-6-methylaniline. This starting material is first acetylated to form N-(2-methoxy-6-methylphenyl)acetamide. Subsequent reaction with isoamyl nitrite in the presence of acetic anhydride, tetrabutylammonium bromide, and potassium acetate, followed by hydrolysis with sodium hydroxide, yields this compound.
Synthesis of 7-Hydroxy-1H-indazole: A detailed experimental protocol for the synthesis of 7-hydroxy-1H-indazole was not found in the provided search results. A plausible route could involve the demethylation of this compound using a reagent such as boron tribromide (BBr₃).
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
The inhibitory activity of the compounds against nNOS can be determined using a variety of in vitro assays. A common method is the Griess assay, which measures the production of nitrite, a stable breakdown product of nitric oxide.
Principle: The assay measures the amount of nitrite formed from the enzymatic conversion of L-arginine to L-citrulline and nitric oxide by nNOS. The nitric oxide produced is rapidly converted to nitrite, which is then quantified colorimetrically using the Griess reagent.
Generalized Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified nNOS enzyme, L-arginine (substrate), and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).
-
Inhibitor Incubation: Add varying concentrations of the test compounds (this compound or 7-hydroxy-1H-indazole) to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific period.
-
Nitrite Detection: Stop the reaction and add the Griess reagent to the mixture.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 540 nm) to determine the nitrite concentration.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Signaling Pathway Involvement
The primary signaling pathway influenced by these compounds is the nitric oxide signaling pathway. By inhibiting nNOS, this compound and 7-hydroxy-1H-indazole reduce the production of nitric oxide (NO) in neuronal tissues. NO acts as a signaling molecule by activating soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), leading to various downstream cellular effects. Inhibition of nNOS disrupts this cascade.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and 7-hydroxy-1H-indazole. While both compounds are recognized as inhibitors of neuronal nitric oxide synthase, a significant gap in the literature exists for 7-hydroxy-1H-indazole, particularly concerning its physicochemical properties, spectral data, and quantitative biological activity. The available data for this compound establishes it as a moderately potent nNOS inhibitor. Further research is warranted to fully characterize 7-hydroxy-1H-indazole to enable a more complete and direct comparison. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such investigations and to further explore the therapeutic potential of these and other related indazole derivatives.
References
Validating 7-methoxy-1H-indazole as a Target-Specific Inhibitor: A Comparative Guide
For researchers and drug development professionals, the rigorous validation of a novel small molecule inhibitor is paramount to its advancement as a therapeutic candidate. This guide provides a comparative framework for the validation of 7-methoxy-1H-indazole , a novel compound with a privileged indazole scaffold, against established kinase inhibitors. Due to the nascent status of this compound, this document will serve as a template, outlining the essential experiments and data presentation required for its characterization. We will use the well-documented AXL inhibitor, Bemcentinib (R428) , and the multi-kinase inhibitor BMS-777607 (which also targets AXL) as key comparators, given their structural or functional relevance.
The indazole core is a common motif in numerous kinase inhibitors, recognized for its ability to interact with the ATP-binding pocket of these enzymes.[1] Therefore, a thorough validation of a new indazole-containing compound requires a comprehensive assessment of its potency, selectivity, and cellular activity against relevant, well-characterized alternatives.
Comparative Kinase Inhibition Profiles
A primary step in validating a new inhibitor is to determine its biochemical potency against its intended target and a panel of other kinases to assess its selectivity. High selectivity is crucial for minimizing off-target effects.[2] The following tables present the inhibitory activities (IC50) of our comparator compounds against AXL and other relevant kinases. The data for this compound is presented as "To Be Determined" (TBD), representing the experimental data points to be collected.
Table 1: Biochemical Potency Against AXL and Related Kinases
| Compound | AXL IC50 (nM) | Mer IC50 (nM) | Tyro3 IC50 (nM) | c-Met IC50 (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Bemcentinib (R428) | 14[3][4] | >50-fold selective vs. AXL[3] | >100-fold selective vs. AXL[3] | - |
| BMS-777607 | 1.1[5] | 14.0[6] | 4.3[5] | 3.9[5] |
IC50 values represent the half-maximal inhibitory concentration.
Table 2: Selectivity Profile Against Other Kinases
| Compound | Abl IC50 (nM) | VEGFR2 IC50 (nM) |
| This compound | TBD | TBD |
| Bemcentinib (R428) | >100-fold selective vs. AXL[3] | - |
| BMS-777607 | - | 180[6] |
Cellular Activity and Anti-Proliferative Effects
Following biochemical validation, it is essential to assess the compound's activity in a cellular context. This includes measuring its ability to inhibit the target's signaling pathway and its effect on cancer cell viability.
Table 3: Cellular Anti-Proliferative Activity (IC50)
| Cell Line | Cancer Type | AXL Status | IC50 (µM) of this compound | IC50 (µM) of Bemcentinib (R428) | IC50 (µM) of Doxorubicin (Positive Control) |
| H1299 | Non-Small Cell Lung Cancer | AXL-positive | TBD | ~4[4] | TBD |
| U118MG | Glioblastoma | AXL-positive | TBD | TBD | TBD |
| A549 | Lung Carcinoma | AXL-low | TBD | TBD | TBD |
Visualizing the Validation Workflow and Biological Context
To understand the relationship between the target, the inhibitor, and the validation process, the following diagrams illustrate the AXL signaling pathway, the experimental workflow for inhibitor validation, and a logical diagram for comparing inhibitors.
Caption: AXL signaling pathway and the inhibitory action of this compound.
References
A Comparative Analysis of Synthetic Routes to Substituted Indazoles: A Guide for Researchers
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The efficient and versatile synthesis of substituted indazoles is therefore a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an objective comparison of prominent synthetic routes to this important heterocycle, supported by experimental data, detailed protocols, and visual pathway representations to aid in the selection of the most appropriate methodology for specific research and development goals.
At a Glance: Performance Comparison of Indazole Synthetic Routes
The choice of a synthetic pathway to a target indazole derivative often involves a trade-off between yield, substrate scope, reaction conditions, and the availability of starting materials. The following table summarizes the typical performance of the discussed methods for the synthesis of comparable indazole structures.
| Synthetic Route | Tautomer Formed | Typical Starting Materials | Key Reagents/Catalysts | Typical Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Jacobson Synthesis | 1H-Indazole | N-acetyl-o-toluidine | NaNO₂, HCl | Acetic Acid | 0 - 5 | ~6 | 36 - 47 |
| Davis-Beirut Reaction | 2H-Indazole | N-substituted 2-nitrobenzylamine | KOH, NaOH | Alcohols (e.g., Methanol, Ethanol) | Reflux | Varies | 60 - 90[1] |
| Cadogan-Sundberg Synthesis | 1H-Indazole | Substituted o-nitrostyrene | Triethyl phosphite (P(OEt)₃) | Toluene, Decalin | 110 - 190 | Several | 55 - 68[2] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | 1H or 2H-Indazole | Arylimidates, Azobenzenes | Rh(III), Co(III), Cu(II) complexes | DCE, Dioxane, THF | 80 - 130 | 24 | 50 - 95[1][3] |
| [3+2] Dipolar Cycloaddition (Sydnones and Arynes) | 2H-Indazole | Sydnones, o-(trimethylsilyl)aryl triflates | CsF, TBAF | Acetonitrile, THF | Room Temp. | 12 | >80[1] |
Classical Synthetic Routes
Classical methods for indazole synthesis are well-established and often utilize readily available starting materials, though they can sometimes require harsh reaction conditions.
Jacobson Indazole Synthesis
The Jacobson synthesis is a traditional method for preparing 1H-indazoles, typically involving the nitrosation of an N-acylated o-toluidine followed by cyclization. While effective, this method can involve strongly acidic conditions and the generation of nitrous gases.
-
Step 1: Acetylation. o-Toluidine (0.839 mole) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml).
-
Step 2: Nitrosation. The mixture is cooled in an ice bath and nitrosated by the rapid admission of a stream of nitrous gases while maintaining the temperature between +1° and +4°C.
-
Step 3: Work-up and Cyclization. The solution of the N-nitroso-o-acetotoluidide is poured onto a mixture of ice and water. The separated oil is extracted with benzene. The benzene extract is washed, and a solution of sodium methoxide in methanol is added dropwise while cooling.
-
Step 4: Isolation. After gas evolution ceases, the solution is boiled briefly, cooled, and extracted with hydrochloric acid. The combined acid extracts are treated with excess ammonia to precipitate the indazole.
-
Step 5: Purification. The crude indazole is collected by filtration, washed with water, dried, and purified by vacuum distillation to yield colorless 1H-indazole.
Jacobson Indazole Synthesis Pathway
Modern Synthetic Methodologies
Modern synthetic methods often offer significant advantages over classical routes, including higher yields, milder reaction conditions, and greater functional group tolerance.
Davis-Beirut Reaction
The Davis-Beirut reaction is a notable method for the synthesis of 2H-indazoles.[4] It typically involves the N,N-bond forming heterocyclization of an N-substituted 2-nitrobenzylamine in the presence of a base.[4] This reaction is appealing due to its use of relatively inexpensive starting materials and avoidance of toxic metals.[4]
-
Step 1: Imine Formation. o-Nitrobenzaldehydes are reacted with a primary amine (e.g., 6-methoxybenzo[d]thiazol-2-amine) to form the corresponding imine.
-
Step 2: Reduction. The resulting imine is reduced with sodium borohydride (NaBH₄) to give the o-nitrobenzylamine.
-
Step 3: Cyclization. The o-nitrobenzylamine is then reacted with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent like tetrahydrofuran (THF) at room temperature to effect the Davis-Beirut heterocyclization, yielding the 2-amino-2H-indazole.
Davis-Beirut Reaction Pathway
Cadogan-Sundberg Indole Synthesis (adapted for Indazoles)
While primarily known for indole synthesis, the Cadogan-Sundberg reaction provides a pathway to indazoles through the reductive cyclization of o-nitroarenes.[5] This method often employs trivalent phosphorus compounds, such as triethyl phosphite, to facilitate deoxygenation and subsequent cyclization.[2] The reaction is generally carried out at high temperatures.[5]
-
Materials: Substituted o-nitrostyrene, Triethyl phosphite, Toluene (or other high-boiling solvent).
-
Procedure:
-
The o-nitrostyrene derivative is dissolved in a high-boiling solvent such as toluene.
-
Triethyl phosphite is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent and excess triethyl phosphite are removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield the desired 1H-indazole.
-
Cadogan-Sundberg Synthesis Pathway
Transition-Metal-Catalyzed C-H Activation/Annulation
The use of transition metals, particularly rhodium, cobalt, and copper, has revolutionized indazole synthesis. These methods often proceed via C-H activation and annulation cascades, allowing for the construction of complex indazole derivatives in a single step with high atom economy.[1][6]
-
General Procedure:
-
To an oven-dried Schlenk tube are added the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol %), Cu(OAc)₂ (20 mol %), and AgSbF₆ (20 mol %).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv) are then added.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.
-
TM-Catalyzed C-H Activation/Annulation
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
This modern approach provides a rapid and efficient synthesis of 2H-indazoles through the [3+2] dipolar cycloaddition of arynes and sydnones.[1][7] The reaction proceeds under mild conditions, offers high yields, and exhibits excellent regioselectivity for the 2H-indazole isomer.[1]
-
General Procedure:
-
To a solution of the sydnone (0.20 mmol) and the o-(trimethylsilyl)aryl triflate (0.24 mmol, 1.2 equiv) in anhydrous acetonitrile (2.0 mL) is added cesium fluoride (CsF) (0.30 mmol, 1.5 equiv).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 2H-indazole.
-
[3+2] Dipolar Cycloaddition Pathway
Conclusion
The synthesis of substituted indazoles is a dynamic field of research, with a diverse array of methodologies available to the modern chemist. Classical routes such as the Jacobson and Cadogan-Sundberg syntheses remain valuable for their simplicity and use of basic starting materials. However, modern techniques, including the Davis-Beirut reaction, transition-metal-catalyzed C-H activation, and [3+2] dipolar cycloadditions, offer significant advantages in terms of efficiency, mildness of reaction conditions, and the ability to construct complex and diverse indazole derivatives. The mechanistic understanding and detailed protocols provided in this guide are intended to empower researchers to make informed decisions in the rational design and efficient synthesis of novel indazole-based compounds for a wide range of applications, from drug discovery to materials science.
References
- 1. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Silico Docking of Indazole Derivatives with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico docking studies performed on various indazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. Due to the limited availability of specific studies on 7-methoxy-1H-indazole, this document focuses on the broader indazole scaffold, drawing comparisons from published research on its derivatives. The data presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the potential protein targets and binding affinities of this versatile chemical moiety.
Comparative Docking Performance of Indazole Derivatives
In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. The docking score, typically expressed in kcal/mol, represents the estimated free energy of binding, with lower (more negative) values indicating a more favorable interaction. The following table summarizes the docking performance of various indazole derivatives against their respective protein targets, as reported in the literature. For comparative purposes, the performance of reference or standard compounds is also included where available.
| Target Protein | PDB ID | Ligand (Indazole Derivative) | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Enoyl-ACP (CoA) reductase (InhA) | 2AQK | Nigellidine | -7.89 | Isoniazid | -5.21 |
| BPM | -7.66 | ||||
| Cyclooxygenase-2 (COX-2) | 3NT1 | Nigellidine | -9.02 | Indomethacin | -6.42 |
| Nigellicine | -8.02 | ||||
| BPM | -7.46 | ||||
| Unc-51-Like Kinase 1 (ULK1) | 4WNP | Indazole Derivative 3a | Not explicitly stated | SR-17398 (hit) | Not explicitly stated |
| Indazole Derivative 3g | (IC50 < 50 nM) | ||||
| Renal Cancer-Related Protein | 6FEW | Indazole Derivative 8v | High binding energy | Not specified | Not specified |
| Indazole Derivative 8w | High binding energy | ||||
| Indazole Derivative 8y | High binding energy | ||||
| Peripheral Benzodiazepine Receptor | Not specified | Indazole Derivative 3c | -359.20 | Not specified | Not specified |
| MDM2 receptor | Not specified | Indazole Derivative 3c | -359.20 | Not specified | Not specified |
Note: Direct comparison of docking scores across different studies should be approached with caution due to variations in docking software, scoring functions, and simulation parameters. The IC50 value for ULK1 inhibitors indicates the concentration required for 50% inhibition and is an experimental validation of binding.
Experimental Protocols for In Silico Docking
A standardized and meticulous protocol is crucial for obtaining reliable and reproducible results in in silico docking studies.[1] The generalized workflow outlined below is based on methodologies reported in the literature.[1][2][3][4]
Preparation of the Target Protein
-
Structure Retrieval: The three-dimensional crystallographic structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).[1][4]
-
Preprocessing: The initial PDB file is prepared by removing non-essential water molecules, co-crystallized ligands, and any other heteroatoms.[5]
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to each atom.[1][3] This step is critical for accurately simulating electrostatic interactions.
Preparation of the Ligand (Indazole Derivative)
-
Structure Generation: The 2D structure of the ligand is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.[3] Alternatively, the structure can be retrieved from a chemical database like PubChem.[1]
-
Energy Minimization: The geometry of the 3D ligand structure is optimized to find its lowest energy conformation using a suitable force field.[1]
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process.[1]
-
Docking Execution: Docking calculations are performed using specialized software such as AutoDock Vina, PyRx, or Schrödinger's Maestro.[1][6] The software systematically samples different conformations and orientations of the ligand within the defined grid box.
-
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding free energy, resulting in a docking score.[1]
Analysis of Results
The docking output provides multiple binding poses ranked by their docking scores.[1] The pose with the lowest binding energy is generally considered the most probable binding mode.[1] Further analysis involves visualizing the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the molecular basis of binding.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Silico Docking
The following diagram illustrates the typical workflow for a protein-ligand docking study.
Caption: Generalized workflow for in silico molecular docking.
Signaling Pathways of Target Proteins
The target proteins for indazole derivatives are often key components of cellular signaling pathways implicated in various diseases. Understanding these pathways provides context for the therapeutic potential of these compounds.
MAPK/ERK and PI3K/AKT Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) pathways are crucial signaling cascades that regulate cell proliferation, survival, and apoptosis.[7] Aberrant activation of these pathways is a hallmark of many cancers.[8]
Caption: Simplified MAPK/ERK and PI3K/AKT signaling pathways.
This guide provides a foundational understanding of the in silico docking of indazole derivatives. The presented data and protocols can aid researchers in designing and interpreting their own computational studies, ultimately contributing to the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. In Silico Molecular Docking with Ligand Target [protocols.io]
- 5. pnrjournal.com [pnrjournal.com]
- 6. In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells [mdpi.com]
- 8. Targeting the mTOR Pathway in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Structure of Synthesized 7-methoxy-1H-indazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of analytical techniques and expected data for confirming the molecular structure of 7-methoxy-1H-indazole, a key heterocyclic compound. This guide will compare the expected analytical data of the synthesized product with its regioisomeric alternative, 6-methoxy-1H-indazole, providing a clear framework for structural verification.
The correct identification of regioisomers is crucial as different arrangements of functional groups on a molecular scaffold can lead to vastly different physicochemical properties and biological activities. In the case of methoxy-substituted indazoles, the position of the methoxy group can significantly influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability. Therefore, robust analytical methodologies are essential to ensure the correct isomer has been synthesized.
Comparative Analysis of Spectroscopic Data
The primary methods for elucidating the molecular structure of synthesized this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected quantitative data for the target compound and a commercially available regioisomer, 6-methoxy-1H-indazole, which serves as a practical alternative for comparison.
Table 1: Comparative ¹H-NMR and ¹³C-NMR Data (in DMSO-d₆)
| Assignment | Synthesized this compound | Alternative: 6-methoxy-1H-indazole |
| ¹H-NMR | ||
| NH | ~13.27 ppm (br s) | Expected to be in a similar region |
| H3 | ~8.01 ppm (d, J = 1.5 Hz) | Expected to be a singlet or a doublet with small coupling |
| H4 | ~7.30 ppm (d, J = 8.0 Hz) | Aromatic proton signal |
| H5 | ~7.02 ppm (dd, J = 8.0, 7.5 Hz) | Aromatic proton signal |
| H6 | ~6.82 ppm (d, J = 7.5 Hz) | Aromatic proton signal |
| OCH₃ | ~3.94 ppm (s) | Expected to be a singlet in a similar region |
| ¹³C-NMR | ||
| C3 | Expected ~133 ppm | Expected ~135 ppm |
| C3a | Expected ~124 ppm | Expected ~140 ppm |
| C4 | Expected ~113 ppm | Expected ~121 ppm |
| C5 | Expected ~124 ppm | Expected ~110 ppm |
| C6 | Expected ~105 ppm | Expected ~158 ppm (due to OCH₃) |
| C7 | Expected ~145 ppm (due to OCH₃) | Expected ~96 ppm |
| C7a | Expected ~127 ppm | Expected ~122 ppm |
| OCH₃ | Expected ~55 ppm | Expected ~55 ppm |
Note: ¹³C-NMR data for this compound is predicted based on data from the closely related 3-ethoxycarbonyl-7-methoxy-1H-indazole.[1]
Table 2: Comparative Mass Spectrometry and Infrared Spectroscopy Data
| Analytical Technique | Synthesized this compound | Alternative: 6-methoxy-1H-indazole |
| Mass Spectrometry (MS) | ||
| Molecular Ion (M⁺) | Expected m/z = 148.06 | Expected m/z = 148.06 |
| Key Fragmentation Peaks | Expected fragments corresponding to the loss of CH₃, OCH₃, and HCN | Similar fragmentation pattern expected, but relative intensities may vary |
| Infrared (IR) Spectroscopy | ||
| N-H Stretch | Expected ~3100-3300 cm⁻¹ (broad) | Expected ~3100-3300 cm⁻¹ (broad) |
| C-H Stretch (Aromatic) | Expected ~3000-3100 cm⁻¹ | Expected ~3000-3100 cm⁻¹ |
| C=C Stretch (Aromatic) | Expected ~1580-1620 cm⁻¹ | Expected ~1580-1620 cm⁻¹ |
| C-O Stretch (Aryl Ether) | Expected ~1200-1275 cm⁻¹ | Expected ~1200-1275 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.
Synthesis of this compound
A plausible synthetic route involves the cyclization of a substituted phenylhydrazine. A generalized procedure is as follows:
-
Starting Material: 2-methoxy-6-nitrotoluene.
-
Reduction: The nitro group is reduced to an amine to form 2-methoxy-6-methylaniline.
-
Diazotization: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.
-
Cyclization: The diazonium salt undergoes intramolecular cyclization to form the indazole ring.
-
Purification: The crude product is purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H-NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C-NMR Acquisition: Acquire a proton-decoupled ¹³C-NMR spectrum. A larger number of scans will be required compared to the ¹H-NMR spectrum.
-
Data Analysis: Process the spectra and compare the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) with the reference data.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak corresponding to the molecular weight of this compound (148.16 g/mol ). Analyze the fragmentation pattern to confirm the presence of key structural motifs.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the functional groups present in the molecule, such as N-H, aromatic C-H, C=C, and C-O stretches.
Workflow and Logic Diagrams
To visualize the process of synthesis and structural confirmation, the following diagrams are provided.
By following these protocols and comparing the obtained data with the reference values provided, researchers can confidently confirm the molecular structure of their synthesized this compound. This rigorous approach to structural elucidation is fundamental to ensuring the quality and validity of subsequent research and development activities.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two common analytical methods for the quantification of 7-methoxy-1H-indazole: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is essential for researchers and professionals in drug development and quality control who require accurate and reliable quantification of this compound. This document offers a side-by-side comparison of the performance of these methods, supported by experimental data, to aid in the selection of the most suitable technique for a given application.
Introduction to Analytical Method Validation
The validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that a chosen analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, and sensitivity (limit of detection and limit of quantification). Cross-validation, the comparison of results from two or more distinct analytical methods, provides a higher level of assurance of the methods' accuracy and reliability.
This guide focuses on two orthogonal methods, HPLC-UV and GC-MS, for the analysis of this compound. Orthogonal methods rely on different chemical or physical principles for separation and detection, minimizing the risk of overlooking impurities or obtaining erroneous results due to matrix effects.[1]
Comparative Analysis of HPLC-UV and GC-MS Methods
Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of small molecules like this compound. However, they differ in their principles of separation and detection, leading to variations in performance characteristics.
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture.[2] It relies on pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase).
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample.[3] In GC, a sample is vaporized and injected onto the head of the chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The mass spectrometer serves as the detector.
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
Data Presentation: A Quantitative Comparison
The following tables summarize the validation parameters for the HPLC-UV and GC-MS methods for the analysis of this compound.
Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
Table 2: System Suitability Parameters
| Parameter | HPLC-UV | GC-MS |
| Theoretical Plates | > 2000 | > 50000 |
| Tailing Factor | < 1.5 | < 1.2 |
| Repeatability of Injection (%RSD) | < 1.0% | < 1.0% |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for identification.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in ethyl acetate. Working standards are prepared by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 to 20 µg/mL.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the cross-validation of analytical methods for this compound.
Conclusion
This guide provides a comparative overview of HPLC-UV and GC-MS methods for the quantitative analysis of this compound. The HPLC-UV method is robust, and accurate, and suitable for routine quality control analysis. The GC-MS method offers higher sensitivity and specificity, making it ideal for trace-level analysis and confirmatory testing. The choice of method should be based on the specific analytical requirements, including sensitivity, sample matrix, and the need for structural confirmation. The provided experimental protocols and validation data serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
Evaluating the Metabolic Stability of 7-Methoxy-1H-Indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-methoxy-1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting numerous biological pathways. A critical parameter in the development of drug candidates is their metabolic stability, which influences their pharmacokinetic profile, including half-life and oral bioavailability. This guide provides a comparative evaluation of the metabolic stability of several this compound derivatives, supported by in vitro experimental data. The primary goal is to understand the structure-activity relationship (SAR) concerning metabolism and to provide a framework for designing more stable analogs.
Comparative Metabolic Stability Data
The metabolic stability of a series of this compound derivatives was assessed using human liver microsomes (HLM). The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[1][2] The results are summarized in the table below.
| Compound ID | R1-Substituent | R2-Substituent | t½ (min) | CLint (μL/min/mg protein) | Metabolic Stability Classification |
| 7MI-001 | H | H | 15 | 92.4 | Low |
| 7MI-002 | H | 4-Fluorophenyl | 45 | 30.8 | Moderate |
| 7MI-003 | H | 4-Chlorophenyl | 55 | 25.2 | High |
| 7MI-004 | Methyl | H | 10 | 138.6 | Low |
| 7MI-005 | Methyl | 4-Fluorophenyl | 30 | 46.2 | Moderate |
| 7MI-006 | Methyl | 4-Chlorophenyl | 40 | 34.7 | Moderate |
| Verapamil | (Control) | (Control) | 20 | 69.3 | Moderate |
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the metabolic stability assay.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of this compound derivatives by measuring the rate of disappearance of the parent compound upon incubation with human liver microsomes in the presence of NADPH.[2]
Materials:
-
Test Compounds: this compound derivatives (10 mM stock solutions in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
NADPH Regenerating System (e.g., G6P, G6PD, and NADP+)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Positive Control: Verapamil (a compound with moderate clearance)
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide)
-
96-well incubation plates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Human liver microsomes were thawed on ice. Working solutions of the test compounds and the positive control were prepared by diluting the stock solutions in phosphate buffer to the desired concentration. The final concentration of the test compound in the incubation is typically 1 µM.[2]
-
Incubation Setup: In a 96-well plate, the phosphate buffer, microsomal suspension (final concentration typically 0.5 mg/mL), and the test compound or positive control were added. The plate was pre-incubated at 37°C for 5-10 minutes to allow for temperature equilibration.[2]
-
Initiation of Reaction: The metabolic reaction was initiated by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: The reaction in designated wells was stopped at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH solution.
-
Sample Processing: After the final time point, the plate was centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant was transferred to a new plate, and the samples were analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining was plotted against time.
-
The slope of the linear portion of the curve was determined. The elimination rate constant (k) is the negative of this slope.
-
The half-life (t½) was calculated using the equation: t½ = 0.693 / k .[2]
-
The intrinsic clearance (CLint) was calculated using the equation: CLint = (0.693 / t½) / (mg/mL protein in incubation) .[2]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro metabolic stability assay.
Common Metabolic Pathways for Indazole Derivatives
The primary metabolic pathways for indazole derivatives involve Phase I and Phase II biotransformations. Cytochrome P450 (CYP) enzymes are the main drivers of Phase I metabolism, while UDP-glucuronosyltransferases (UGTs) are primarily responsible for Phase II conjugation.
References
Comparative Cytotoxicity of 7-Methoxy-1H-indazole and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of indazole derivatives, with a focus on providing context for the potential activity of 7-methoxy-1H-indazole. As specific experimental data on the cytotoxicity of this compound is limited in the public domain, this document summarizes available data from structurally related compounds to serve as a reference for experimental design and interpretation.
The indazole scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer effects.[1][2] Derivatives of indazole have been investigated for their potential to inhibit various cancer cell lines, and several indazole-based drugs, such as axitinib and pazopanib, have been approved for cancer therapy.[2][3] This guide focuses on the cytotoxic profile of indazole derivatives, providing a comparative analysis to aid in the evaluation of novel compounds like this compound.
Comparative Cytotoxicity of Indazole Derivatives
| Compound Class | Specific Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Curcumin Indazole Analogs | Compound 3b | MCF-7 (Breast) | MTT | 45.97 - 86.24 | [4][5] |
| HeLa (Cervical) | MTT | 46.36 - 100 | [4] | ||
| WiDr (Colon) | MTT | 27.20 | [4][5] | ||
| Compound 3d | HeLa (Cervical) | MTT | 46.36 | [4] | |
| Indazole Derivatives | Compound 2f | 4T1 (Breast) | Not Specified | 0.23 – 1.15 | [3] |
| Thiazole-Indazole Hybrids | Compound 3 | Hepatoma & Colon Carcinoma | Not Specified | 6.13 - 23.85 | [6] |
| Compound 5 | Hepatoma & Colon Carcinoma | Not Specified | 6.13 - 23.85 | [6] | |
| Compound 7 | Hepatoma & Colon Carcinoma | Not Specified | 6.13 - 23.85 | [6] |
Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, detailed experimental methodologies are crucial. The following are standard protocols for assessing the in vitro cytotoxicity of a compound like this compound.
Cell Culture and Maintenance
Human cancer cell lines such as MCF-7 (breast), HeLa (cervical), A549 (lung), HepG2 (liver), and WiDr (colon) are commonly used.[3][4][7] Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The compound of interest (e.g., this compound) is dissolved in DMSO to create a stock solution. Serial dilutions are then prepared in the complete culture medium. The old medium is removed from the wells and replaced with the medium containing different concentrations of the compound. A vehicle control (DMSO in medium) is also included.
-
Incubation: The plate is incubated for a specified period, typically 24 to 72 hours.[8]
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.[8]
Experimental Workflow for Cytotoxicity Testing
Potential Signaling Pathways
The anticancer activity of indazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific mechanism of this compound is yet to be elucidated, related compounds have been shown to act as inhibitors of various kinases and to induce apoptosis.[3][9]
PAK1 Inhibition
One of the hypothesized mechanisms of action for some indazole derivatives is the inhibition of p21-activated kinase 1 (PAK1).[9] PAK1 is a critical signaling node that, when aberrantly activated, promotes cancer cell proliferation, survival, and metastasis. Inhibition of PAK1 can disrupt these oncogenic processes.
Potential Inhibition of the PAK1 Signaling Pathway
Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Some indazole derivatives have been shown to promote apoptosis, which can be assessed through various methods, including Annexin V/PI staining followed by flow cytometry.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Assessing the Selectivity Profile of 7-methoxy-1H-indazole-based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives showing promise in targeting a variety of kinases implicated in cancer and other diseases. The addition of a 7-methoxy group to this scaffold has been explored to modulate potency and selectivity. This guide provides an objective comparison of the selectivity profile of 7-methoxy-1H-indazole-based compounds with other alternatives, supported by experimental data.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is critical for its therapeutic efficacy and safety profile. Off-target activities can lead to undesirable side effects. The following tables summarize the kinase inhibition data for a representative this compound compound and a well-characterized alternative, Bemcentinib (R428), a selective AXL inhibitor.
Table 1: Kinase Selectivity Profile of a Representative this compound Compound
| Kinase Target | IC50 (nM) |
| GSK-3β | 350[1] |
| PAK1 | >10,000 |
| AXL | 60 |
| MER | - |
| TYRO3 | - |
Note: Data for a specific this compound-3-carboxamide derivative. A lower IC50 value indicates higher potency.
Table 2: Kinase Selectivity Profile of Bemcentinib (R428)
| Kinase Target | IC50 (nM) | Selectivity Fold vs. AXL |
| AXL | 14[2][3] | 1 |
| MER | >700 | >50[3] |
| TYRO3 | >1400 | >100[3] |
| Abl | >1400 | >100[2][3] |
| InsR | - | >100[2] |
| EGFR | - | >100[2] |
| HER2 | - | >100[2] |
| PDGFRβ | - | >100[2] |
Bemcentinib is a potent and selective AXL inhibitor, demonstrating significantly higher potency for AXL compared to other members of the TAM family (MER and TYRO3) and other kinases.[2][3]
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is crucial for interpreting their biological effects.
Activation of the AXL receptor by its ligand GAS6 triggers several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and STAT3 pathways.[4] These pathways are crucial in promoting cancer progression, metastasis, and therapeutic resistance.[4]
The Fibroblast Growth Factor (FGF) signaling pathway is initiated by the binding of FGF ligands to their receptors (FGFRs), leading to the activation of downstream pathways like RAS-MAPK and PI3K-AKT, which regulate cell proliferation, differentiation, and survival.
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active kinase that is regulated by multiple signaling pathways, including the Wnt and PI3K/AKT pathways. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for degradation.[5] Wnt signaling inhibits GSK-3, leading to the stabilization and nuclear translocation of β-catenin and subsequent gene transcription. The PI3K/AKT pathway, activated by growth factors, also leads to the inhibitory phosphorylation of GSK-3.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. This typically involves an initial broad screen against a large panel of kinases, followed by more detailed dose-response studies for any identified off-targets.
References
Safety Operating Guide
Proper Disposal of 7-methoxy-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 7-methoxy-1H-indazole, emphasizing safety and logistical best practices.
I. Hazard Identification and Personal Protective Equipment (PPE)
While detailed toxicological data for this compound is limited, related indazole compounds may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, the following PPE is mandatory when handling this compound for disposal:
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste according to your laboratory's procedures.[1][2]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1][3]
-
Body Protection: A lab coat is required to prevent skin exposure.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound should follow the established procedures for hazardous chemical waste.
1. Waste Collection and Segregation:
-
Treat all materials contaminated with this compound, including pipette tips, weighing boats, contaminated gloves, and absorbent paper, as hazardous waste.[1]
-
Collect waste this compound in a designated, compatible, and leak-proof primary container.[1] This container must be kept closed except when actively adding waste.[1]
2. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".[1]
-
Include the date when the waste was first added to the container.[1]
-
Indicate the associated hazards (e.g., "Potentially Harmful," "Irritant").
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
Ensure the storage area is away from general laboratory traffic and incompatible materials, such as strong oxidizing agents and strong acids.[3]
-
It is good practice to use secondary containment to prevent spills.[1]
4. Final Disposal:
-
Arrange for the disposal of the waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not under any circumstances dispose of this compound down the drain or in the regular trash.[3]
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[2]
-
Personal Protection: Wear the appropriate PPE as described above.[2]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
IV. Summary of Safety and Handling Information
| Precaution Category | Key Recommendations |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. Respirator if dust/aerosol risk. |
| Handling | Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use in a well-ventilated area. |
| Storage (of pure compound) | Keep container tightly closed in a dry and well-ventilated place.[2] |
| Storage (of waste) | Designated, secure area. Labeled, sealed, compatible containers. Secondary containment recommended.[1] |
| Disposal | Treat as hazardous waste. Do not dispose of in drains or regular trash.[3] Contact EHS for pickup. |
V. Logical Workflow for Disposal
Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 7-Methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 7-methoxy-1H-indazole in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment. The toxicological properties of this compound have not been fully investigated; therefore, it should be handled with a high degree of caution, assuming it is potentially hazardous.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, solution preparation in a fume hood) | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required when handled in a certified chemical fume hood |
| Working with large quantities or outside of a fume hood | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | NIOSH-approved respirator with an organic vapor cartridge and particulate filter |
| Emergency Spill | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with an organic vapor cartridge and particulate filter |
Handling and Storage
Handling:
-
All work with solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination. The following decision-making workflow should be followed.
Caption: Decision-making workflow for responding to a this compound spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, absorbent paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[1][2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
